Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Description
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Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCYDKXQDQYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a versatile heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development. The dihydrochloride salt form of this amine enhances its solubility in aqueous media, a critical attribute for biological testing and formulation studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Methyl-quinolin-8-ylmethyl-amine and its dihydrochloride salt, compiled from available data for the parent compound and related structures.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1187933-26-1 | [1] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 245.15 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene bridge protons, and the N-methyl protons. The aromatic protons of the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The methylene protons adjacent to the quinoline ring and the nitrogen atom would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The N-methyl protons would present as a singlet further upfield, likely around δ 2.5-3.0 ppm. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm region. The methylene carbon would be expected in the δ 40-60 ppm range, and the N-methyl carbon would appear at approximately δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3050-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
N-H stretching (amine salt): A broad band in the region of ~2700-2400 cm⁻¹
-
C=C and C=N stretching (quinoline ring): ~1600-1450 cm⁻¹
-
C-N stretching: ~1250-1020 cm⁻¹[3]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (N-methyl-1-(quinolin-8-yl)methanamine, C₁₁H₁₂N₂, MW: 172.23 g/mol ). The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 172. Fragmentation patterns would be expected to involve cleavage of the bond between the methylene group and the quinoline ring, as well as fragmentation of the quinoline ring itself. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[4][5]
Synthesis and Reaction Mechanisms
While a specific protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of quinoline derivatives. A common approach involves the reductive amination of 8-quinolinecarboxaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Imine Formation
-
Dissolve 8-quinolinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (1.1 eq, typically as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: The reaction between an aldehyde and a primary amine forms an imine (Schiff base). This is a reversible reaction, and the equilibrium is driven towards the product by the subsequent reduction step.
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.
Step 3: Work-up and Purification of the Free Base
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl-quinolin-8-ylmethyl-amine free base.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 4: Formation of the Dihydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.0 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Causality: The basic nitrogen atoms of the quinoline ring and the secondary amine are protonated by hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.
Biological Activity and Potential Applications
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[6]
Antimalarial Potential
The 8-aminoquinoline class of compounds, which includes the parent structure of the topic compound, has a long history of use as antimalarial drugs. Primaquine, a well-known 8-aminoquinoline, is effective against the liver stages of Plasmodium vivax and Plasmodium ovale. The mechanism of action of 8-aminoquinolines is thought to involve their metabolic activation by host or parasite enzymes to reactive intermediates that induce oxidative stress in the parasite. Given its structural similarity to known antimalarial 8-aminoquinolines, this compound is a promising candidate for investigation as a novel antimalarial agent.
Anticancer and Other Therapeutic Areas
Recent research has highlighted the potential of quinoline derivatives in oncology. They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The ability of the quinoline ring system to intercalate into DNA is another mechanism by which some derivatives exert their cytotoxic effects. Furthermore, the substitution at the 8-position can be tailored to modulate the compound's biological activity and target specificity.
The versatile nature of the quinoline scaffold suggests that this compound could also be explored for its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases beyond malaria.
Signaling Pathway Interaction
Sources
A Technical Guide to Quinoline-Based Therapeutic Agents: Focusing on the 8-Aminoquinoline Scaffold
A Note on the Subject Compound: Initial searches for "Methyl-quinolin-8-ylmethyl-amine dihydrochloride" (CAS Number 1187933-26-1) did not yield specific public-domain data regarding its synthesis, biological activity, or mechanism of action. This often indicates a compound that is a novel research chemical, part of a proprietary screening library, or a synthetic intermediate not yet characterized in published literature.
Given the lack of specific information, this guide will broaden its focus to the core chemical scaffold from which the subject compound is derived: the quinolin-8-amine moiety. This family of compounds is extensively studied and possesses a rich history in drug discovery, providing a robust foundation for a technical guide relevant to researchers and drug development professionals. We will explore the synthesis, mechanisms, and therapeutic potential of this important structural class, providing field-proven insights and actionable protocols.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, aromatic structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets.[1] Quinoline derivatives have given rise to a multitude of approved drugs with a wide spectrum of pharmacological activities, including:
-
Antibacterial agents (e.g., Fluoroquinolones)[4]
The versatility of the quinoline nucleus allows for extensive chemical modification at various positions, profoundly influencing the resulting compound's biological activity, a principle central to structure-activity relationship (SAR) studies.[1][6]
Synthesis of the Quinolin-8-amine Core
The construction of the quinolin-8-amine scaffold is a well-established process in organic chemistry. A common and reliable method is the Skraup synthesis, followed by functional group manipulation.
Conceptual Workflow: Skraup Synthesis and Amination
The following diagram illustrates a generalized workflow for producing a substituted quinolin-8-amine derivative.
Caption: Generalized synthetic workflow for N-substituted quinolin-8-amine.
Detailed Experimental Protocol: Synthesis of Quinolin-8-amine
This protocol describes the reduction of commercially available 8-nitroquinoline.
Materials:
-
8-Nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-nitroquinoline (1.0 eq).
-
Reagent Addition: Add ethanol (5-10 volumes) to create a slurry. To this, add Tin(II) chloride dihydrate (4.0-5.0 eq) followed by the slow, careful addition of concentrated HCl (5-7 volumes). The addition is exothermic and should be done in an ice bath.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 50% NaOH solution until the pH is >10. Caution: This is a highly exothermic and vigorous reaction. Perform this step in a well-ventilated fume hood and use an ice bath to control the temperature.
-
Extraction: Transfer the resulting slurry to a separating funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude quinolin-8-amine can be further purified by column chromatography on silica gel if necessary.
Causality: The choice of SnCl₂/HCl is a classic and robust method for the reduction of aromatic nitro groups. The acidic conditions ensure the amine product is protonated and soluble, while the final basification deprotonates the amine, rendering it soluble in organic solvents like DCM for efficient extraction.
Mechanism of Action: Metal Ion Chelation and Biological Consequences
A predominant mechanism of action for many 8-substituted quinolines, particularly those with a nearby heteroatom like the amine in quinolin-8-amine or the hydroxyl in 8-hydroxyquinoline, is metal ion chelation .[8][9][10]
The nitrogen of the quinoline ring and the nitrogen of the 8-amino group form a bidentate ligand, creating a stable pincer-like complex with essential divalent metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺).[9]
Biological Implications of Metal Chelation:
-
Enzyme Inhibition: Many enzymes, including polymerases and metalloproteinases crucial for pathogen survival or cancer cell proliferation, require metal ions as cofactors. By sequestering these ions, quinoline derivatives can effectively inhibit enzyme function.[9]
-
Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper or iron, the quinoline complex can catalytically cycle, leading to the production of damaging ROS within the cell.[9] This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells.[6]
-
Disruption of Homeostasis: By altering the intracellular concentration and localization of metal ions, these compounds disrupt essential cellular processes, leading to toxicity in target cells (e.g., cancer cells or microbes) which often have a higher demand for metals than normal host cells.[9]
Caption: Mechanism of action via metal ion chelation.
Therapeutic Applications and Biological Data
The quinolin-8-amine scaffold is a key component in compounds targeting a range of diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of quinoline derivatives against a panel of cancer cell lines.[6] Their ability to induce apoptosis makes them attractive candidates for oncology drug development.[4][6]
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 8-Hydroxyquinoline Derivatives | HeLa (Cervical Cancer) | IC₅₀ | 5-49 µM | [11] |
| 8-Hydroxyquinoline Derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 5-19 µM | [11] |
| 8-Hydroxyquinoline Derivatives | A549 (Lung Cancer) | IC₅₀ | 10-38 µM | [11] |
| Substituted Quinolines | Various | Growth Inhibition | Varies | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial and Antifungal Activity
The 8-hydroxyquinoline scaffold, structurally very similar to the 8-aminoquinoline core, is well-known for its antimicrobial properties.[8][12] The mechanism often involves the chelation of metal ions essential for bacterial or fungal growth and cell wall integrity.
| Compound Class | Organism | Activity Metric | Result | Reference |
| 8-Hydroxyquinoline Derivative | Micrococcus flavus | MIC | 3.9 µg/mL | [8] |
| 8-Hydroxyquinoline Derivative | M. tuberculosis | Bactericidal | Potent | [8] |
| Quinolone Hybrids | E. coli, S. aureus | Antibacterial | Active | [12] |
| Quinolone Hybrids | C. albicans, A. niger | Antifungal | Active | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Self-Validating Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the anticancer potential of a synthesized quinolin-8-amine derivative, a standard MTT assay is employed. This protocol is self-validating as it includes positive and negative controls to ensure the reliability of the results.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Pen-Strep
-
Test Compound (dissolved in DMSO)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture media. The final DMSO concentration should be <0.5%. Replace the old media with 100 µL of the media containing the test compounds. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Trustworthiness: The inclusion of a known cytotoxic drug (Doxorubicin) validates that the assay system can detect cell death. The vehicle control (DMSO) ensures that the solvent used to dissolve the compound is not causing toxicity at the tested concentration.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
-
Biological activities of quinoline derivatives. PubMed.
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate.
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Biological Activities of Quinoline Derivatives. Bentham Science.
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Different biological activities of quinoline. Prime Scholars.
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Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
-
Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
-
Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. PubMed.
-
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
-
Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). Google Patents.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
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of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar.
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Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate.
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate.
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC - NIH.
-
Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Introduction
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a quinoline derivative of interest in pharmaceutical and agrochemical research.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The dihydrochloride salt form of this compound is intended to enhance aqueous solubility, a critical attribute for biological assays and formulation development.[1] Understanding the solubility and stability of this compound is paramount for its effective application in research and development, as these properties directly impact its bioavailability, efficacy, and shelf-life.
This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption and bioavailability. For quinoline derivatives, the ring nitrogen can increase polarity and water solubility.[1] The dihydrochloride salt is expected to further improve aqueous solubility. A thorough understanding of solubility in various media is essential for developing appropriate formulations.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery to identify compounds with promising dissolution characteristics.[3]
For in-depth characterization, determining the thermodynamic solubility is paramount.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the established shake-flask method for determining the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method (see Part 2)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume of each buffer (e.g., PBS, SGF, SIF). The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.
-
Data Presentation:
The solubility data should be summarized in a clear and concise table.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~5.0 | 25 | To be determined |
| PBS | 7.4 | 25 | To be determined |
| SGF | 1.2 | 37 | To be determined |
| SIF | 6.8 | 37 | To be determined |
| The pH of a solution of the dihydrochloride salt in unbuffered water is expected to be acidic. |
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.
Caption: General Workflow for ICH Stability Studies.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in research and development. This guide provides a robust framework for the systematic evaluation of these critical physicochemical properties. By following the detailed protocols for solubility determination and stability testing, researchers can generate the necessary data to support formulation development, define appropriate storage conditions, and ensure the quality and reliability of their experimental results. The quinoline class of compounds holds significant therapeutic promise, and a solid foundation of physicochemical characterization is the first step towards realizing that potential.
References
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- In-Use stability testing FAQ. (2024).
- Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
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- Stability testing of existing active substances and related finished products. (2023).
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- Sigma-Aldrich. (n.d.). This compound.
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- Note for guidance on in-use stability testing of human medicinal products. (n.d.).
- Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. (2025). ResearchGate.
- Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. (n.d.). OUCI.
- 8-Methyl-quinolin-5-ylamine. (n.d.). Santa Cruz Biotechnology.
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A Technical Guide to the In Vitro Cytotoxicity Screening of Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Methyl-quinolin-8-ylmethyl-amine dihydrochloride represents a novel entity within this class, for which the biological effects, particularly cytotoxicity, are not yet characterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal-driven strategy behind experimental design, from cell line selection to a multi-tiered assay approach. This document details validated, step-by-step protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). Furthermore, it provides a clear path for data analysis, IC50 determination, and the synthesis of multi-assay results to build a preliminary cytotoxic profile. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the generation of actionable insights for early-stage drug discovery.
Part 1: The Strategic Imperative for Cytotoxicity Screening
The Quinoline Scaffold: A Foundation for Bioactivity
Quinoline and its derivatives are heterocyclic aromatic compounds that have historically been a rich source of pharmacologically active agents.[2] From the anti-malarial activity of quinine to the anti-cancer and anti-microbial properties of more recent synthetic derivatives, the quinoline nucleus is a cornerstone of drug design.[1][3] The diverse activities stem from the structure's ability to intercalate with DNA, inhibit key enzymes, and interact with various cellular targets.[2] Given this history, any new quinoline derivative, such as this compound, warrants thorough investigation for its potential biological effects.
Characterizing a Novel Candidate: this compound
As of this writing, specific biological data for this compound (CAS #: 1187933-26-1) is not extensively available in peer-reviewed literature.[4] This presents both a challenge and an opportunity. The initial characterization of its interaction with living cells is a critical first step. In vitro cytotoxicity screening serves as the foundational assay to determine if the compound has any biological effect, at what concentration range this effect occurs, and whether it warrants further investigation as a potential therapeutic agent or should be flagged for toxicity.
The Foundational Role of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity testing is an indispensable component of early-stage preclinical research.[5][6] It provides a rapid, cost-effective, and ethically sound method to assess a compound's potential to cause cell damage or death.[6][7] The primary goals of this initial screening are to:
-
Establish a Dose-Response Relationship: Determine the concentrations at which the compound elicits a biological effect.
-
Quantify Potency: Calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[8][9]
-
Identify Mechanisms of Cell Death: Differentiate between primary modes of cell death, such as apoptosis and necrosis.[10]
-
Inform Future Studies: Guide the design of subsequent, more complex efficacy and safety studies.
Failure of new drug candidates due to unforeseen toxicity is a major cause of attrition in the development pipeline.[5] A robust upfront in vitro screening strategy can de-risk a project by identifying liabilities early, saving significant time and resources.[5][11]
Part 2: Designing a Validated Experimental Framework
A successful cytotoxicity study relies on a well-conceived experimental design. The choices of cell models, assay endpoints, and controls are paramount for generating meaningful and reproducible data.
Rationale-Driven Selection of Cell Lines
The choice of cell line is critical and should be tailored to the research question. A tiered approach is recommended:
-
Cancer Cell Line Panel: To screen for potential anti-cancer activity, a panel of well-characterized cancer cell lines from different tissues (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) should be used.
-
Non-Cancerous Cell Line: To assess general cytotoxicity and potential for off-target effects, a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary human dermal fibroblasts) should be included. This provides a preliminary therapeutic index by comparing the IC50 in cancer cells versus non-cancerous cells.
A Multi-Assay Strategy for Comprehensive Profiling
No single assay can provide a complete picture of cytotoxicity. A multi-assay approach targeting different cellular processes is essential for a comprehensive profile.
}
Figure 1. Tiered approach to in vitro cytotoxicity screening.
-
Tier 1: Metabolic Activity (MTT Assay): The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12][13] As this activity is only present in metabolically active, living cells, the amount of colored formazan product is proportional to the number of viable cells.[14] It is an excellent first-pass screen for overall cell health.
-
Tier 2: Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16] Measuring LDH activity in the supernatant provides a direct measure of cell lysis.[10]
-
Tier 2: Apoptosis Induction (Caspase-3/7 Assay): Caspases 3 and 7 are key "executioner" enzymes in the apoptotic pathway.[17][18] Their activation is a critical event leading to programmed cell death. Assays like the Caspase-Glo® 3/7 provide a highly sensitive, luminescent readout of caspase activity, directly indicating apoptosis induction.[19]
The Foundation of Trustworthiness: Self-Validating Controls
Every plate must be a self-validating system. The inclusion of proper controls is non-negotiable for data interpretation.
-
Untreated Control (Negative): Cells cultured in medium alone. This represents 100% viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity). This confirms that the cell system and assay are responsive to cytotoxic stimuli.
-
Medium-Only Control (Blank): Wells containing only culture medium, without cells. This is used for background subtraction in absorbance- or luminescence-based assays.
Part 3: Core Experimental Methodologies
The following protocols are detailed for execution in a 96-well plate format, which is suitable for high-throughput screening.
General Workflow: Cell Seeding and Compound Treatment
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase during the experiment.[12]
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of treatment concentrations (e.g., 8-10 concentrations covering a wide range from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the desired final concentration of the compound or control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours). A 48 or 72-hour endpoint is common for cytotoxicity studies.[20]
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on standard methodologies for assessing cell viability.[12][14][21]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light.[22]
-
MTT Addition: At the end of the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Protocol 2: LDH Release Assay for Necrosis
This protocol measures membrane integrity by quantifying LDH released into the supernatant.[15][23]
-
Control for Maximum LDH Release: For a positive control of 100% cytotoxicity, add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30 minutes before the endpoint.[10]
-
Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[23]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
Stop Reaction & Read: Add 50 µL of the stop solution (if provided by the kit) to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol uses a luminescent-based assay to measure the activity of executioner caspases 3 and 7.[19]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.
-
Plate Equilibration: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing the cells and medium.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format includes cell lysis as part of the process.[19]
-
Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[19]
Part 4: Data Analysis, Interpretation, and Presentation
}
Figure 2. Workflow for IC50 value determination.
Data Normalization
First, subtract the average background reading (from medium-only wells) from all other readings. Then, normalize the data to the controls to express it as a percentage.[24]
-
For MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_max_release - Abs_spontaneous_release)] * 100 (Where "spontaneous release" is the vehicle control and "max release" is the positive lysis control).
IC50 Calculation
The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[8][20]
-
Plot Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the normalized response (% Viability) on the Y-axis.[20]
-
Fit Curve: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter sigmoidal dose-response curve.[25]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to a 50% reduction in viability on the fitted curve.[20]
Synthesizing Multi-Assay Data
By comparing the results of the three assays, a preliminary mechanistic hypothesis can be formed:
-
Scenario 1: Potent MTT decrease, potent Caspase-3/7 increase, low LDH release. This profile strongly suggests the compound induces apoptosis .
-
Scenario 2: Potent MTT decrease, potent LDH release, low Caspase-3/7 increase. This profile suggests the compound causes necrosis .
-
Scenario 3: All three assays show effects at similar concentrations. This may indicate a mixed mode of cell death or that high levels of apoptosis are leading to secondary necrosis.
Data Presentation
Summarize the calculated IC50 values in a clear, concise table for easy comparison across different cell lines and assays.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) ± SD |
| A549 | MTT | 48h | Value |
| A549 | LDH | 48h | Value |
| A549 | Caspase-3/7 | 48h | Value |
| HEK293 | MTT | 48h | Value |
| HEK293 | LDH | 48h | Value |
| HEK293 | Caspase-3/7 | 48h | Value |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial in vitro cytotoxicity screening of this compound. By integrating assays that probe metabolic health, membrane integrity, and the apoptotic pathway, researchers can generate a comprehensive preliminary profile of the compound's biological activity. The resulting IC50 values and mechanistic insights are critical for making informed, data-driven decisions.[6] Positive and selective results would justify progression to more advanced studies, such as high-content imaging, cell cycle analysis, or screening against a broader panel of cell lines to further elucidate the compound's mechanism of action and therapeutic potential.
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"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" discovery and history
An In-depth Technical Guide to the Discovery and History of Methyl-quinolin-8-ylmethyl-amine Dihydrochloride and its Chemical Class
Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-containing heterocyclic aromatic compound, formed by the fusion of a benzene and a pyridine ring, serves as the foundational framework for numerous pharmaceuticals.[2][3] The versatility of the quinoline ring allows for extensive functionalization, leading to a diverse range of pharmacological activities.[2] Among the various classes of quinoline derivatives, those substituted at the 8-position have garnered significant interest for their unique chemical properties and therapeutic potential.
While specific documentation on "this compound" is not abundant in publicly accessible scientific literature, this guide will provide a comprehensive technical overview of its core chemical class: 8-aminomethyl-quinolines. By examining the historical context of quinoline-based drugs, the synthetic methodologies for creating aminomethylated quinolines, and the potential biological activities of these compounds, we can construct a scientifically robust understanding of the subject matter. This guide is intended for researchers, scientists, and professionals in drug development who seek to explore the synthesis, properties, and applications of this important class of molecules.
A Rich History: The Legacy of Quinoline in Medicine
The story of quinoline in medicine is inextricably linked with the fight against malaria. The first significant quinoline-based therapeutic was quinine, an alkaloid extracted from the bark of the Cinchona tree.[1][4] Its use against malaria dates back to the 17th century and it remained a primary treatment for over three centuries.[1] The isolation of quinine in 1820 paved the way for the development of synthetic quinoline antimalarials.[4]
The 20th century saw the advent of several synthetic quinoline derivatives that became mainstays in malaria chemotherapy.[4] These include:
-
Chloroquine: A 4-aminoquinoline introduced in the 1940s, which proved highly effective against the blood stages of the Plasmodium parasite.[3][4]
-
Primaquine: An 8-aminoquinoline that is active against the liver stages of the parasite.[3]
-
Mefloquine: Another potent antimalarial developed in the latter half of the century.[3]
Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial (fluoroquinolones like ciprofloxacin), anticancer, anti-inflammatory, and antiviral effects.[2][3] This historical success has cemented the quinoline scaffold as a highly valuable starting point for the design and synthesis of novel therapeutic agents.[2]
Synthesis of 8-Aminomethyl-Quinolines: The Mannich Reaction
A primary and versatile method for the synthesis of aminomethylated quinolines, including those substituted at the 8-position, is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5][6] In the context of 8-hydroxyquinolines, the active hydrogen is located at the 7-position, which is readily aminoalkylated.[6]
Generalized Experimental Protocol for the Mannich Reaction
The following is a generalized, step-by-step methodology for the synthesis of a 7-((dialkylamino)methyl)quinolin-8-ol, a close structural analog to the topic compound:
-
Preparation of the Amine-Formaldehyde Adduct:
-
In a round-bottom flask, dissolve the desired secondary amine (e.g., 1-methylpiperazine, 1.1 equivalents) in ethanol.[6]
-
To this solution, add formaldehyde (37% aqueous solution, 1.0 equivalent) and stir the mixture at room temperature for 1 hour.[6] This step forms the electrophilic iminium ion intermediate.
-
-
Reaction with the Quinoline Substrate:
-
In a separate flask, dissolve the 8-hydroxyquinoline (1.0 equivalent) in ethanol.[6]
-
Add the 8-hydroxyquinoline solution to the pre-stirred amine-formaldehyde mixture.[6]
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the ethanol under reduced pressure.[6]
-
Take up the resulting crude product in a suitable organic solvent, such as dichloromethane.[6]
-
Wash the organic layer sequentially with a 10% sodium hydroxide solution, brine, and water.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired aminomethylated 8-hydroxyquinoline.[6]
-
Proposed Synthesis of this compound
Based on the principles of the Mannich reaction and other synthetic methodologies for quinolines, a plausible synthetic route for "this compound" can be proposed. This would likely involve a multi-step process starting from a suitable quinoline precursor. A possible pathway could involve the amination of a halomethylquinoline.
Step 1: Synthesis of 8-Methylquinoline A common method for synthesizing substituted quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7] For 8-methylquinoline, o-toluidine would be the starting aniline.[8]
Step 2: Halogenation of 8-Methylquinoline The methyl group at the 8-position can be halogenated, for instance, by radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield 8-(bromomethyl)quinoline.
Step 3: Amination of 8-(Bromomethyl)quinoline The resulting 8-(bromomethyl)quinoline can then be reacted with methylamine in a suitable solvent to afford Methyl-quinolin-8-ylmethyl-amine via nucleophilic substitution.
Step 4: Formation of the Dihydrochloride Salt Finally, the free base can be dissolved in a suitable solvent like ethanol or ether and treated with hydrochloric acid to precipitate the dihydrochloride salt.
Diagram of Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound would be influenced by the quinoline core, the methyl and aminomethyl substituents, and its salt form. The dihydrochloride salt would be expected to be a crystalline solid with increased water solubility compared to its free base form.
Standard analytical techniques would be employed for the characterization and confirmation of the structure:
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-N and N-H bonds of the amine and the aromatic C-H and C=C bonds of the quinoline ring. |
| Elemental Analysis | Would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula. |
Potential Biological Activity and Applications
The biological activity of quinoline derivatives is often dictated by the nature and position of their substituents. For 8-hydroxyquinoline derivatives, the ability to chelate metal ions is a key determinant of their biological effects.[9][10] While the topic compound is not an 8-hydroxyquinoline, the presence of a nitrogen-containing side chain at the 8-position suggests potential for interesting pharmacological properties.
Based on the broader class of aminomethylated quinolines and 8-hydroxyquinoline-derived Mannich bases, potential areas of biological activity for this compound could include:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against cancer cell lines.[7][11] Some 8-hydroxyquinoline-derived Mannich bases have shown selective activity against multidrug-resistant cancer cells.[6] The mechanism of action can be varied, including the induction of apoptosis and cell cycle arrest.[11]
-
Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial agents.[7] 8-Hydroxyquinoline and its derivatives are known to possess antibacterial and antifungal properties, which are often linked to their metal-chelating abilities.[9][11]
-
Antineurodegenerative Properties: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[9][10] 8-Hydroxyquinoline derivatives that can chelate excess metal ions in the brain have been investigated as potential therapeutics for these conditions.[9][10]
It is important to note that these are potential applications based on structurally related compounds. The actual biological activity of this compound would need to be determined through rigorous in vitro and in vivo testing.
Conclusion
"this compound" belongs to a class of compounds rooted in a rich history of medicinal chemistry. The quinoline core has given rise to some of the most important drugs in the fight against infectious diseases and continues to be a fertile ground for the discovery of new therapeutic agents. The synthesis of aminomethylated quinolines is well-established, with the Mannich reaction being a key methodology. While specific data on the title compound is limited, a plausible synthetic pathway can be proposed, and its potential for biological activity can be inferred from the extensive research on related quinoline derivatives. Further investigation into the synthesis and pharmacological evaluation of this and similar compounds could lead to the discovery of novel therapeutic leads with applications in oncology, infectious diseases, and neurodegenerative disorders.
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- 11. researchgate.net [researchgate.net]
The Quinoline Core Reimagined: A Technical Guide to the Structural Analogs and Derivatives of N-methyl-1-(quinolin-8-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the structural analogs and derivatives of N-methyl-1-(quinolin-8-yl)methanamine, a molecule belonging to the versatile quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide will delve into the rationale behind the design of structural analogs, provide detailed synthetic methodologies, and explore the structure-activity relationships (SAR) that govern their biological effects.
The Core Moiety: Understanding N-methyl-1-(quinolin-8-yl)methanamine
The parent compound, N-methyl-1-(quinolin-8-yl)methanamine, features a quinoline ring substituted at the 8-position with a methylaminomethyl group. This seemingly simple structure holds significant potential for chemical modification to modulate its physicochemical properties and biological activity. The key features amenable to modification are:
-
The Quinoline Ring: The aromatic core can be substituted at various positions (e.g., 2, 4, 5, 6, 7) with a range of functional groups to influence electronics, lipophilicity, and steric profile.
-
The Methylene Bridge: The -CH2- linker between the quinoline ring and the amine can be altered in length or rigidity.
-
The Amine Group: The methylamino group (-NHCH3) can be varied by replacing the methyl group with other alkyl or aryl substituents, or by incorporating the nitrogen into a heterocyclic system.
The dihydrochloride salt form of the parent compound suggests that the amine group is basic and can be protonated, which can influence its solubility and interaction with biological targets.
Strategic Design of Structural Analogs and Derivatives
The design of analogs is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Key strategies for modifying the N-methyl-1-(quinolin-8-yl)methanamine scaffold include:
-
Substitution on the Quinoline Ring: Introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen and influence ligand-receptor interactions. Halogenation, particularly at the 5 and 7-positions, has been shown to enhance the antimicrobial and anticancer activities of some quinoline derivatives.[3]
-
Variation of the Amine Substituent: Altering the N-methyl group to larger alkyl chains, cyclic amines (e.g., piperidine, morpholine), or aromatic moieties can significantly impact lipophilicity and the ability to form hydrogen bonds. This, in turn, can affect cell permeability and target binding.
-
Bioisosteric Replacement: Replacing key functional groups with others that have similar steric and electronic properties can lead to improved metabolic stability or altered target interactions. For example, the quinoline nitrogen could be repositioned, or the entire quinoline core could be replaced with a related heterocycle.
The following diagram illustrates a generalized workflow for the design and evaluation of novel analogs.
Caption: Synthetic pathway via reductive amination of 8-formylquinoline.
Experimental Protocol: Synthesis of N-benzyl-1-(quinolin-8-yl)methanamine (A Representative Analog)
-
Reaction Setup: To a solution of 8-formylquinoline (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol) and a few drops of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(quinolin-8-yl)methanamine.
-
Characterization: Confirm the structure of the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis via Mannich-type Reactions
The Mannich reaction is a powerful tool for the C-aminoalkylation of acidic protons. In the context of quinoline chemistry, a modified Mannich reaction, often referred to as the Betti reaction, can be employed to introduce aminomethyl groups, particularly at the 7-position of 8-hydroxyquinolines. [4][5]While the parent compound is an 8-substituted quinoline, this methodology is highly relevant for synthesizing regioisomeric analogs or for further functionalization of an 8-hydroxyquinoline precursor.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain. The following tables summarize key SAR findings for anticancer and antimicrobial activities based on available literature.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. [6]
| Modification Site | Substituent | Effect on Anticancer Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline Ring (Position 5 & 7) | Halogens (e.g., Cl, Br) | Generally increases activity. 5,7-Dichloro-8-hydroxy-2-methylquinoline showed high inhibitory potential. | [3] |
| Quinoline Ring (Position 8) | -OH, -OCH3 | Potent inhibitory effects against various cancer cell lines. | [7] |
| Amine Side Chain | Varies | The nature of the amine substituent significantly impacts activity. Specific examples show nanomolar IC50 values. | [6]|
Antimicrobial Activity
The quinoline scaffold is a cornerstone of many antimicrobial drugs. Modifications to the core structure can lead to potent agents against a range of bacteria and fungi.
| Modification Site | Substituent | Effect on Antimicrobial Activity (MIC) | Reference |
| Quinoline Ring (General) | Various | N-methylbenzofuro[3,2-b]quinoline derivatives showed activity against vancomycin-resistant E. faecium. | [2] |
| Quinoline Ring (Position 9) | 9-bromo substituted indolizinoquinoline-5,12-diones | Potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). | [2] |
| Hybrid Molecules | Hybrid with other pharmacophores | Quinoline-imidazole hybrids exhibit significant antimalarial efficacy. | [8] |
| 8-Hydroxyquinoline Derivatives | 5,7-dichloro-2-methyl | High inhibitory potential against M. tuberculosis and S. aureus. | [3] |
The following diagram illustrates a typical screening cascade for evaluating the biological activity of newly synthesized analogs.
Caption: A typical biological screening cascade for novel quinoline analogs.
Conclusion and Future Directions
The N-methyl-1-(quinolin-8-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the quinoline ring system allows for the generation of diverse chemical libraries for biological screening. Structure-activity relationship studies have revealed key structural features that contribute to anticancer and antimicrobial activities. Future research in this area should focus on:
-
Rational Design: Utilizing computational modeling and docking studies to design analogs with improved target specificity.
-
Exploration of Novel Substituents: Investigating a wider range of functional groups on both the quinoline ring and the amine side chain to expand the chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.
References
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PubMed Central. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]
-
IC 50 values (in μM) for compounds 8–11. (n.d.). ResearchGate. [Link]
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave online. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. [Link]
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Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. (n.d.). JOCPR. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PubMed Central. [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Semantic Scholar. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. [Link]
-
N-Methyl-1-quinolin-6-ylmethanamine. (n.d.). Chem-Impex. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using Quinoline-Based Zinc Chelators
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of Labile Zinc in Cellular Fate and the Utility of Quinoline-Based Chelators
Zinc is an essential transition metal that plays a critical structural and catalytic role in a vast number of proteins, governing numerous cellular processes including gene expression, enzymatic activity, and signal transduction.[1][2][3] Beyond its function in metalloproteins, the concept of a "labile" or "mobile" pool of intracellular zinc has emerged as a key regulator of cellular signaling pathways, particularly in the context of apoptosis or programmed cell death.[4][5] The concentration and subcellular localization of these labile zinc ions can determine whether a cell proliferates, differentiates, or undergoes apoptosis.[1][5][6][7]
Compounds based on the 8-hydroxyquinoline scaffold are powerful tools for investigating the roles of intracellular zinc.[8][9][10] While the specific compound "Methyl-quinolin-8-ylmethyl-amine dihydrochloride" is not extensively documented in publicly available literature, its core structure suggests activity as a metal chelator. This application note will focus on a closely related and well-characterized compound, Zinquin ethyl ester , to provide a comprehensive guide to its application in cell-based assays for studying zinc-mediated cellular processes. Zinquin is a cell-permeable fluorescent probe that allows for the detection and chelation of intracellular zinc, making it an invaluable tool for researchers in cell biology and drug development.[3][11][12][13]
This guide will provide a detailed overview of the mechanism of action of quinoline-based zinc sensors, protocols for their use in cell-based assays to modulate and measure intracellular zinc, and their application in studying apoptosis.
Mechanism of Action: Visualizing Intracellular Zinc Dynamics
Zinquin ethyl ester is a lipophilic and cell-permeable compound that can freely cross the plasma membrane.[3][11] Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it into the membrane-impermeable Zinquin free acid.[3][12][13] This trapping mechanism ensures the accumulation of the probe within the cell. In its zinc-free form, Zinquin is weakly fluorescent. However, upon binding to intracellular labile zinc (Zn²⁺), it forms a stable complex that exhibits strong blue fluorescence under UV excitation.[11][12] This fluorescence intensity is directly proportional to the concentration of labile zinc, allowing for qualitative and quantitative measurements of intracellular zinc pools.[4]
By chelating, or binding, to intracellular zinc, high concentrations of Zinquin or other quinoline-based chelators can also be used to induce a state of zinc deficiency, which has been shown to trigger apoptosis in numerous cell types.[5][6] This dual functionality as both a sensor and a modulator of intracellular zinc makes these compounds highly versatile for studying zinc-dependent signaling pathways.
Signaling Pathway: Zinc Chelation and the Induction of Apoptosis
The depletion of intracellular zinc by chelators like Zinquin can initiate the apoptotic cascade through multiple mechanisms. A key event is the activation of caspases, a family of proteases that execute the apoptotic program.[5][6][7] Zinc is a known inhibitor of caspases, particularly caspase-3.[7] By sequestering zinc, chelators remove this inhibitory brake, leading to caspase activation and subsequent cleavage of cellular substrates, culminating in apoptotic cell death.[5][6][7]
Caption: Experimental workflow for measuring intracellular labile zinc.
Protocol 2: Induction of Apoptosis by Zinc Chelation
This protocol outlines a method to induce apoptosis in cultured cells by depleting intracellular zinc using a quinoline-based chelator.
Materials:
-
Quinoline-based zinc chelator (e.g., Zinquin or a similar 8-hydroxyquinoline derivative)
-
DMSO
-
Cultured cells susceptible to apoptosis
-
Complete cell culture medium
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-3 activity assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 60-70% confluency.
-
-
Treatment with Zinc Chelator:
-
Prepare a stock solution of the chelator in DMSO.
-
On the day of the experiment, treat the cells with varying concentrations of the zinc chelator in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration and incubation time for inducing apoptosis in the specific cell line.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) under standard culture conditions.
-
-
Apoptosis Assay:
-
Harvest the cells (including any floating cells in the supernatant).
-
Stain the cells according to the manufacturer's protocol for the chosen apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Alternatively, measure the activity of key executioner caspases like caspase-3 using a luminometric or fluorometric assay.
-
Data Presentation and Interpretation
| Parameter | Zinquin Ethyl Ester | TPEN |
| Primary Application | Fluorescent Zinc Sensor | Potent Zinc Chelator |
| Mechanism of Action | Forms fluorescent complex with Zn²⁺ | Sequesters intracellular and extracellular Zn²⁺ |
| Typical Working Concentration | 5-40 µM for sensing [3][14] | 1-10 µM for chelation [15][16] |
| Cell Permeability | High (as ethyl ester) | High |
| Primary Cellular Effect | Fluorescence increase with zinc | Induction of apoptosis via zinc depletion |
| Excitation/Emission (nm) | ~365 / ~485 [12] | N/A (non-fluorescent) |
Troubleshooting and Scientific Considerations
-
Low Fluorescence Signal: This could be due to insufficient loading time or concentration, rapid efflux of the probe, or low basal levels of labile zinc in the chosen cell type. Optimize loading conditions and consider using a positive control (zinc supplementation) to confirm probe activity. The use of probenecid can help reduce efflux by organic anion transporters. [12]* High Background Fluorescence: Ensure thorough washing to remove extracellular probe. Check for autofluorescence from the cell culture medium or the cells themselves.
-
Phototoxicity and Photobleaching: Minimize exposure of the cells to the excitation light source. Use neutral density filters and capture images efficiently.
-
Probe Specificity: While Zinquin is selective for zinc, at high concentrations, it may interact with other divalent cations. It is crucial to perform control experiments with other chelators (e.g., for calcium or iron) to confirm that the observed effects are zinc-specific.
-
Cell Type Variability: The response to zinc chelation and the dynamics of intracellular zinc can vary significantly between different cell types. [1][17]It is essential to optimize protocols for each cell line.
Safety Precautions
8-Hydroxyquinoline and its derivatives should be handled with care. [18]They may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation. [19][20]Always consult the Safety Data Sheet (SDS) for the specific compound being used. [18][19][20][21][22]Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area or a chemical fume hood. [19][22]
Conclusion
Quinoline-based compounds like Zinquin ethyl ester are indispensable tools for elucidating the complex roles of labile zinc in cellular physiology and pathology. By providing the means to both visualize and manipulate intracellular zinc concentrations, these probes empower researchers to investigate zinc-dependent signaling pathways, particularly the intricate mechanisms governing apoptosis. The protocols and insights provided in this guide offer a robust framework for the successful application of these compounds in cell-based assays, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.
References
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Hidalgo, J., et al. (2018). Tools and techniques for illuminating the cell biology of zinc. PMC - NIH. Retrieved from [Link]
-
Truong-Tran, A. Q., et al. (2001). The role of zinc in caspase activation and apoptotic cell death. SciSpace. Retrieved from [Link]
-
Yuan, Y., et al. (2016). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. PubMed Central. Retrieved from [Link]
-
Franklin, R. B., & Costello, L. C. (2009). The important role of the apoptotic effects of zinc in the development of cancers. PubMed. Retrieved from [Link]
-
Toussaint, A., et al. (2020). A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Sève, M., et al. (2002). [Role of intracellular zinc in programmed cell death]. PubMed. Retrieved from [Link]
-
Adamo, A. M., et al. (2010). The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis. PMC. Retrieved from [Link]
-
Wang, B., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Retrieved from [Link]
-
Franklin, R. B., & Costello, L. C. (2009). The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers. PMC - PubMed Central. Retrieved from [Link]
-
Zhang, X., et al. (2018). Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes. MDPI. Retrieved from [Link]
-
Sawant, S. S., et al. (2021). Intracellular zinc chelation imaged via Newport green assay. ResearchGate. Retrieved from [Link]
-
Colvin, R. A., et al. (2010). Techniques for measuring cellular zinc. PMC - NIH. Retrieved from [Link]
-
Krecmerova, M., et al. (2017). A simple, cheap but reliable method for evaluation of zinc chelating properties. ResearchGate. Retrieved from [Link]
-
Leetal, K., et al. (2013). Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells. PMC - NIH. Retrieved from [Link]
-
Barnett, J. P., et al. (2018). A Method for Selective Depletion of Zn(II) Ions from Complex Biological Media and Evaluation of Cellular Consequences of Zn(II) Deficiency. NIH. Retrieved from [Link]
-
Okamura, T., et al. (2015). Evaluation of Zinc (II) chelators for inhibiting p53-mediated apoptosis. PMC - NIH. Retrieved from [Link]
-
Ben-Ad O, et al. (2020). Zinc-Chelating Small Molecules Preferentially Accumulate and Function within Pancreatic β-Cells. PMC - PubMed Central. Retrieved from [Link]
-
G-Biosciences. (n.d.). Zinc Chelating Resin. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Hirano, T., et al. (2008). 8-TQEN (N,N,N′,N′-tetrakis(8-quinolylmethyl)ethylenediamine) analogs as fluorescent cadmium sensors: Strategies to enhance Cd 2+-induced fluorescence and Cd2+/Zn2+ selectivity. ResearchGate. Retrieved from [Link]
-
An, Y., et al. (2021). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. PMC - NIH. Retrieved from [Link]
-
Heffeter, P., et al. (2013). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. Retrieved from [Link]
-
Liu, Z., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. PubMed. Retrieved from [Link]
-
Qin, Q. P., et al. (2023). Platinum(II) 5-substituted-8-hydroxyquinoline coordination compounds induces mitophagy-mediated apoptosis in A549/DDP cancer cells. PubMed. Retrieved from [Link]
-
Collum, D. B., et al. (2001). Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium. PubMed. Retrieved from [Link]
-
Sun, W., et al. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. PubMed. Retrieved from [Link]
-
King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. Retrieved from [Link]
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Application Notes and Protocols: Methyl-quinolin-8-ylmethyl-amine Dihydrochloride as a Versatile Fluorescent Probe
Introduction: The Promise of Quinoline-Based Fluorophores
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their broad-ranging biological and pharmaceutical activities but also for their intriguing fluorescence properties.[1][2] This has led to the development of a diverse array of quinoline-appended fluorescent molecules. These molecules are instrumental in the field of bio-imaging, serving as molecular probes or chemosensors to monitor interactions with target molecules through changes in fluorescence emission or intensity.[1][2] The versatility of the quinoline scaffold allows for the design of probes that can detect a wide range of analytes, including metal ions, reactive oxygen species, and changes in the cellular microenvironment such as pH and viscosity.[1] This application note provides a detailed guide to the use of a specific quinoline derivative, Methyl-quinolin-8-ylmethyl-amine dihydrochloride (MQMA), as a fluorescent probe, offering insights into its mechanism, and comprehensive protocols for its application in cellular imaging and analyte detection.
Physicochemical and Photophysical Properties of MQMA
While specific experimental data for MQMA is not extensively published, its properties can be inferred from the well-established characteristics of related quinoline-based probes. The photophysical properties of quinoline derivatives are highly sensitive to their molecular structure and environment.
| Property | Typical Value/Characteristic | Rationale and Significance |
| Excitation Wavelength (λex) | ~320-380 nm | The aromatic quinoline core dictates the absorption of UV to near-visible light. The exact wavelength is influenced by substituents. |
| Emission Wavelength (λem) | ~400-550 nm | Emission in the blue-green region of the spectrum is common for quinoline derivatives. The Stokes shift (difference between λex and λem) is typically large, minimizing self-quenching.[3] |
| Quantum Yield (ΦF) | Variable (Low to High) | The intrinsic quantum yield can be low in the free state but may be significantly enhanced upon binding to an analyte (chelation-enhanced fluorescence) or changes in the local environment.[4] |
| Solubility | Water-soluble | The dihydrochloride salt form enhances aqueous solubility, making it suitable for biological applications.[5] |
| Molecular Weight | 246.16 g/mol (calculated) | --- |
| Chemical Structure | C₁₁H₁₄Cl₂N₂ | The 8-aminoquinoline scaffold is a key feature for its potential sensing capabilities. |
Sensing Mechanism: A Tale of Chelation and Electron Transfer
The fluorescence of many quinoline-based probes is governed by processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT).[6][7][8] In the case of MQMA, with its methyl-amino group at the 8-position, a likely mechanism for detecting metal ions, such as Zn²⁺ or Fe³⁺, involves the chelation of the metal ion by the nitrogen of the quinoline ring and the amino group.
In its unbound state, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the quinoline fluorophore through a PET process. Upon binding to a metal ion, this lone pair becomes involved in the coordination bond, inhibiting PET and leading to a "turn-on" fluorescence response (CHEF).[1]
Caption: Proposed CHEF mechanism for MQMA.
Experimental Protocols
Protocol 1: In Vitro Characterization and Analyte Titration
This protocol outlines the steps to characterize the fluorescence response of MQMA to a specific analyte, such as a metal ion.
Materials:
-
This compound (MQMA)
-
Deionized water or appropriate buffer (e.g., HEPES, pH 7.4)
-
Stock solution of the analyte of interest (e.g., ZnCl₂)
-
Fluorometer
Procedure:
-
Prepare a stock solution of MQMA: Dissolve MQMA in deionized water or buffer to a concentration of 1 mM.
-
Prepare working solutions: Dilute the MQMA stock solution to a final concentration of 10 µM in the desired buffer.
-
Record baseline fluorescence: Transfer 2 mL of the 10 µM MQMA solution to a cuvette and record the fluorescence emission spectrum using the predetermined excitation wavelength.
-
Analyte Titration:
-
Add small aliquots of the analyte stock solution to the cuvette containing the MQMA solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
Protocol 2: Cellular Imaging of Intracellular Analytes
This protocol provides a general workflow for using MQMA to image intracellular analytes, such as labile zinc, in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
MQMA stock solution (1 mM in water or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of MQMA in serum-free medium or HBSS at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the MQMA loading solution for 15-30 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove excess probe.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at the optimal wavelength for MQMA and capture the emission using a suitable filter set.
-
Acquire images before and after stimulation with the analyte or a known chelator to confirm the probe's response.
-
Caption: General experimental workflows for MQMA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal in cells | - Inefficient probe loading- Low concentration of the target analyte | - Increase probe concentration or incubation time.- Use positive controls to confirm probe responsiveness. |
| High background fluorescence | - Incomplete removal of extracellular probe- Autofluorescence from cells or medium | - Perform additional washing steps.- Image in a phenol red-free medium.- Acquire unstained control images to subtract background. |
| Phototoxicity or photobleaching | - Excessive excitation light intensity or duration | - Reduce laser power and exposure time.- Use a more sensitive detector.- Incorporate an anti-fade reagent if fixing cells. |
Conclusion
This compound holds significant potential as a fluorescent probe for the detection of metal ions and potentially other analytes in both in vitro and cellular contexts. Its water solubility and the likely CHEF-based sensing mechanism make it a promising tool for researchers in various fields. The protocols provided here serve as a starting point for the application of MQMA, and further optimization may be required for specific experimental systems. The continued development of quinoline-based probes will undoubtedly contribute to a deeper understanding of complex biological processes.[2]
References
- Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection - Benchchem.
- A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions - Benchchem.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021-01-05).
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023-02-22).
- Quinoline-Based Fluorescent Probe for Various Applications | 9 | Small - Taylor & Francis eBooks.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2025-07-07).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025-10-14).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Photophysical properties of substituted 7-Aminoquinolin-8-ol - Benchchem.
- Fluorescence and Compensation in Flow Cytometry - YouTube. (2017-05-15).
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl-quinolin-8-ylmethyl-amine Dihydrochloride as a Selective Fluorescent Chemosensor for Metal Ions
Introduction: The Promise of Quinoline-Based Sensors
Quinoline derivatives have emerged as a significant class of fluorophores in the development of chemosensors for metal ion detection. Their rigid, planar structure and electron-rich nature provide an excellent platform for creating highly sensitive and selective sensing molecules.[1] The nitrogen atom within the quinoline ring, along with strategically placed substituents, can act as effective coordination sites for metal ions.[2] This coordination event often leads to a significant change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, providing a measurable signal for ion detection.[2] This document provides detailed application notes and protocols for the use of Methyl-quinolin-8-ylmethyl-amine dihydrochloride, a promising candidate for selective metal ion sensing, with a particular focus on its anticipated application as a fluorescent sensor for zinc ions (Zn²⁺).
While specific literature on this compound is emerging, the protocols and principles outlined herein are based on the well-established chemistry of closely related 8-aminoquinoline and 8-hydroxyquinoline derivatives, which have been extensively studied for their metal-chelating and fluorescent sensing properties.[3][4]
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism by which Methyl-quinolin-8-ylmethyl-amine is expected to function as a "turn-on" fluorescent sensor is through Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, the quinoline fluorophore's fluorescence is often quenched by a process called photoinduced electron transfer (PET) from the lone pair of electrons on the aliphatic amine nitrogen to the excited state of the quinoline ring.
Upon the introduction of a target metal ion, such as Zn²⁺, the molecule's nitrogen atoms (from the quinoline ring and the aminomethyl group) act as a bidentate ligand, chelating the metal ion. This binding event restricts the PET process, leading to a significant enhancement of the fluorescence intensity.
Caption: Proposed CHEF mechanism for Methyl-quinolin-8-ylmethyl-amine.
Anticipated Analytical Performance
Based on data from structurally similar quinoline-based sensors, the anticipated analytical performance of this compound is summarized below. These values should be experimentally verified for the specific compound.
| Parameter | Anticipated Value | Rationale |
| Selectivity | High for Zn²⁺ over other divalent metal ions (e.g., Cd²⁺, Cu²⁺, Ni²⁺) | The specific coordination geometry and electronic properties of the quinoline-amine ligand often favor binding with Zn²⁺.[2] |
| Sensitivity (Limit of Detection) | Low micromolar (µM) to nanomolar (nM) range | Quinoline-based sensors are known for their high sensitivity due to the significant fluorescence enhancement upon metal binding.[5] |
| Binding Stoichiometry | 1:1 (Sensor:Metal Ion) | Bidentate chelation typically results in a 1:1 complex formation.[6] |
| Response Time | Rapid (seconds to minutes) | The chelation process is generally fast, allowing for real-time measurements. |
| pH Range | Optimal in physiological pH range (6.0-8.0) | The protonation state of the amine group can affect its chelating ability; performance may decrease in highly acidic or basic conditions. |
Experimental Protocols
The following protocols provide a framework for the synthesis and application of this compound as a fluorescent metal ion sensor.
Synthesis of Methyl-quinolin-8-ylmethyl-amine
This proposed synthesis is a two-step process involving the formation of an imine followed by reduction.
Caption: Proposed synthetic workflow for Methyl-quinolin-8-ylmethyl-amine.
Materials:
-
8-Quinolinecarboxaldehyde
-
Methylamine (solution in methanol or ethanol)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Imine Formation:
-
Dissolve 8-quinolinecarboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add a solution of methylamine (1.1 equivalents) in methanol dropwise to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl-quinolin-8-ylmethyl-amine.
-
-
Formation of Dihydrochloride Salt:
-
Dissolve the purified amine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol for Metal Ion Sensing
Materials and Instrumentation:
-
This compound (stock solution in a suitable solvent, e.g., methanol or DMSO)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, Cu(ClO₄)₂, etc.)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in methanol or DMSO.
-
Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution.
-
-
Fluorescence Titration:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (determine the optimal excitation wavelength first by recording an excitation spectrum).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a high concentration (e.g., 10 equivalents) of various metal ions.
-
Record the fluorescence emission spectrum for each solution and compare the fluorescence intensity with that of the solution containing the target metal ion (e.g., Zn²⁺).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a binding curve.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence enhancement | Incorrect pH of the buffer. | Optimize the pH of the buffer solution (typically between 6.0 and 8.0). |
| Presence of quenching agents. | Ensure high purity of solvents and reagents. | |
| Sensor degradation. | Prepare fresh sensor solutions and store them protected from light. | |
| Poor selectivity | Interference from other metal ions. | Consider the use of masking agents to block interfering ions. |
| Non-specific binding. | Adjust the solvent system or buffer composition. | |
| Precipitation during titration | Low solubility of the complex. | Use a co-solvent (e.g., methanol, DMSO) or adjust the ionic strength of the buffer. |
Conclusion
This compound holds significant potential as a selective fluorescent sensor for metal ions, particularly Zn²⁺. The protocols and insights provided in this document, derived from the extensive knowledge base of quinoline-based chemosensors, offer a robust starting point for researchers to explore and validate the capabilities of this specific compound. Through careful experimental design and data analysis, the full potential of this compound in various applications, from environmental monitoring to biological imaging, can be realized.
References
-
Hata, T., & Uno, T. (1972). Studies on New Derivatives of 8-Quinolinol as Chelating Agents. II. Chelate Formation of Some Aminomethyl Derivatives Derived from 8-Hydroxyquinoline-2-carbaldehyde with Metal Ions. Bulletin of the Chemical Society of Japan, 45(8), 2497-2502. [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2024). Sains Malaysiana, 53(7). [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Chemical Methodologies, 6(10), 798-813. [Link]
-
An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. (2016). Sensors and Actuators B: Chemical, 234, 56-63. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
A Single Molecule That Acts as a Fluorescence Sensor for Zinc and Cadmium and a Colorimetric Sensor for Cobalt. (2013). Dalton Transactions, 42(43), 15514-15520. [Link]
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. (2021). Tetrahedron, 94, 132309. [Link]
-
Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]
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- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Antimicrobial Evaluation of Novel Quinoline Derivatives: A Case Study with Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Introduction: The Quinoline Scaffold in Antimicrobial Research
Quinoline derivatives represent a cornerstone in the development of antimicrobial agents, a legacy that began with the discovery of quinine. This privileged heterocyclic scaffold is present in numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] The rise of multidrug-resistant (MDR) pathogens has catalyzed a renewed interest in exploring novel quinoline-based molecules to populate the dwindling pipeline of effective antibiotics.[1][2]
These application notes provide a comprehensive methodological framework for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel quinoline derivatives. We will use the specific, albeit lesser-documented, compound Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a representative case study to illustrate the necessary workflows, from synthesis and characterization to detailed antimicrobial susceptibility testing and mechanistic investigation. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[3][4][5]
Part 1: Synthesis and Characterization
A robust evaluation begins with the unambiguous synthesis and characterization of the target compound. For novel aminomethylated quinolines like this compound, a common and effective synthetic route is the Mannich reaction.
Postulated Synthetic Route: The Mannich Reaction
The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an active hydrogen atom.[6] In the context of a quinoline scaffold, particularly one with an activatable position like 8-hydroxyquinoline, this reaction can be adapted to introduce an aminomethyl group.
Plausible Synthesis of a Precursor: A plausible route involves the reaction of 8-methylquinoline with formaldehyde and a suitable secondary amine, followed by further modifications if necessary. An alternative, more frequently documented approach for similar structures involves starting with 8-hydroxyquinoline. The hydroxyl group at position 8 strongly activates the ring for electrophilic substitution at position 7, but similar principles can be applied to other activated quinoline systems.[7]
General Principle:
-
Formation of Eschenmoser's Salt Analogue: Formaldehyde reacts with a secondary amine (e.g., dimethylamine) to form a reactive iminium ion.
-
Electrophilic Aromatic Substitution: The activated quinoline nucleus acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.
-
Purification and Salt Formation: The resulting free base is purified using column chromatography and subsequently treated with hydrochloric acid to yield the stable dihydrochloride salt, enhancing its solubility in aqueous media for biological testing.
Physicochemical Characterization
Before biological evaluation, the compound's identity, purity, and structure must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Purity Analysis (HPLC): To ensure the compound is of sufficient purity (typically >95%) for biological assays.
Part 2: Postulated Mechanisms of Antimicrobial Action
Quinoline derivatives exert their antimicrobial effects through various mechanisms. Understanding these potential targets is crucial for designing rational experiments and interpreting results. For a novel compound like this compound, two primary mechanisms can be postulated based on its structural features.
-
Metal Chelation and Enzyme Disruption: The quinoline scaffold, particularly with nitrogen and potential oxygen or other nitrogen donors (like the amine side-chain), can act as a bidentate chelating agent.[8][9] By binding essential metal ions like Fe²⁺, Zn²⁺, and Cu²⁺, the compound can disrupt the function of metalloenzymes that are critical for microbial respiration, DNA replication, and cellular integrity.[10][11] This sequestration of essential cofactors leads to microbial cell death.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a famous subclass of quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] While our target compound is not a fluoroquinolone, the core quinoline ring may still possess an affinity for these enzymes, disrupting DNA synthesis and leading to bactericidal effects.
Visualization: Potential Antimicrobial Mechanisms
The following diagram illustrates the potential pathways by which a quinoline derivative could exert its antimicrobial effects.
Caption: Potential mechanisms of quinoline antimicrobial activity.
Part 3: Protocols for In Vitro Antimicrobial Susceptibility Testing (AST)
The cornerstone of evaluating a new antimicrobial agent is determining its potency against a panel of clinically relevant microorganisms. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is considered the gold standard.[3]
Workflow Overview: From Stock to Result
The diagram below outlines the complete workflow for determining the MIC and Minimum Bactericidal Concentration (MBC) of a novel compound.
Caption: Standard workflow for MIC and MBC determination.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on CLSI document M07-A9 for bacteria.[12]
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile DMSO (for compound stock)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound: Prepare a 1.28 mg/mL stock solution of the test compound in sterile DMSO. Further dilutions will be made in CAMHB. Causality: DMSO is used for initial solubilization of hydrophobic compounds. The high stock concentration minimizes the final DMSO concentration in the assay wells to avoid solvent toxicity.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the wells. Causality: Standardizing the inoculum is the most critical step for reproducibility. An incorrect bacterial density will lead to falsely high or low MIC values.
-
Plate Setup: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working stock of the test compound (e.g., 128 µg/mL in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).[3] d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well is 200 µL. b. Do not add bacteria to well 12.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following MIC Determination: Use the microtiter plate from the MIC assay.
-
Plating: From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth (or only 1-2 colonies, corresponding to a ≥99.9% kill) on the subculture agar plate.
Part 4: Data Presentation and Interpretation
Results should be presented clearly and concisely. A summary table is the most effective format.
Table 1: Illustrative Antimicrobial Activity of a Novel Quinoline Derivative
| Organism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 8 | 2 |
| Enterococcus faecalis | ATCC 29212 | Gram (+) | 8 | 32 | 4 |
| Escherichia coli | ATCC 25922 | Gram (-) | 16 | 64 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 64 | >128 | >2 |
| Candida albicans | ATCC 90028 | Fungus | 32 | ND | ND |
| Ciprofloxacin (Control) | - | - | 0.5 (S. aureus) | 1 | 2 |
ND: Not Determined. Data is illustrative and not from actual experimental results.
Interpretation:
-
Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is used to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
-
Spectrum of Activity: The data table provides a snapshot of the compound's spectrum. For example, the illustrative data suggests higher potency against Gram-positive bacteria than Gram-negative bacteria.
Part 5: Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate care.
-
Always consult the Material Safety Data Sheet (MSDS) if available.
-
Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the dry powder in a chemical fume hood to avoid inhalation.
-
Prepare solutions in a well-ventilated area.
Conclusion
This guide provides a structured and scientifically rigorous framework for the preliminary antimicrobial evaluation of novel quinoline derivatives like this compound. By following standardized protocols, explaining the causality behind experimental choices, and presenting data in a clear, interpretable format, researchers can generate high-quality, reliable data. This foundational screening is the critical first step in the long journey of drug discovery and development, paving the way for more advanced studies into toxicity, in vivo efficacy, and detailed mechanistic elucidation.
References
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-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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-
Wang, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. Retrieved from [Link]
-
ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
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Li, H., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics. Retrieved from [Link]
-
Preciado-Rojas, M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Retrieved from [Link]
-
Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]
-
S. H. M. S. D. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]
-
Srisung, S., Suksrichavalit, T., & Prachayasittikul, S. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Szakács, A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]
-
Ben-Aoun, Z. (2022). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure. Retrieved from [Link]
-
Muscia, G., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link]
-
de Oliveira, A. P., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology. Retrieved from [Link]
-
Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture. Retrieved from [Link]
-
Pape, V. F. S., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]
-
ResearchGate. (2022). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
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Application Notes and Protocols for Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a Potential Anticancer Agent
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a potential anticancer agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the known anticancer properties of quinoline derivatives.
Introduction: The Promise of Quinoline Scaffolds in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Quinoline derivatives have been reported to exert their antitumor activity through various mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][2] The diverse biological activities of quinoline derivatives can be fine-tuned by modifying their substitution patterns, making them a fertile ground for the discovery of novel anticancer therapeutics.[4]
This compound is a novel synthetic quinoline derivative. While specific data on this compound is not yet available, its structural similarity to other bioactive 8-substituted quinolines suggests its potential as a valuable candidate for anticancer drug development.[5][6] These notes will guide the user through a systematic in vitro and in vivo evaluation of this compound.
Proposed Mechanism of Action: Induction of Apoptosis via p53 Upregulation and Bcl-2 Downregulation
Based on the established mechanisms of action for various quinoline derivatives, we hypothesize that this compound induces apoptosis in cancer cells. This proposed mechanism involves the upregulation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
In Vitro Evaluation Protocols
A crucial first step in evaluating a potential anticancer agent is to assess its activity in cultured cancer cells.[7][8][9] The following protocols describe standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 value.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 82.1 ± 6.1 |
| 10 | 51.5 ± 3.9 |
| 50 | 23.7 ± 2.5 |
| 100 | 8.9 ± 1.7 |
Table 1: Example of MTT assay results for a hypothetical cancer cell line treated with this compound for 48 hours.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Expected Outcome: An increase in the percentage of cells in the early and late apoptotic quadrants in the treated group compared to the control.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
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Application Notes & Protocols: Investigating Methyl-quinolin-8-ylmethyl-amine dihydrochloride in Neurodegenerative Disease Research
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Metal Dyshomeostasis in Neurodegenerative Disease
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge.[1] A compelling body of evidence points to the dysregulation of metal ion homeostasis as a key pathological driver in these conditions.[2][3] Essential biometals such as copper (Cu), zinc (Zn), and iron (Fe), while crucial for normal neurological function, can become neurotoxic when their concentrations and distribution are altered.[2][4] This metal dyshomeostasis can catalyze the production of reactive oxygen species (ROS) via Fenton-like reactions, leading to severe oxidative stress, and can also promote the aggregation of key proteins like amyloid-beta (Aβ) and alpha-synuclein.[5][6]
Chelation therapy, which involves the use of agents that bind to and sequester metal ions, has emerged as a promising therapeutic strategy to counteract these effects.[2][5] The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, known for its potent metal-chelating capabilities and ability to cross the blood-brain barrier.[3][7][8] Methyl-quinolin-8-ylmethyl-amine dihydrochloride belongs to this promising class of compounds. Its structure is designed to engage with and neutralize aberrant metal ions within the central nervous system.
This guide provides a comprehensive overview of the core mechanisms of action for 8-hydroxyquinoline-based chelators and delivers detailed, field-proven protocols for their evaluation, from initial in vitro characterization to preclinical assessment in animal models of neurodegeneration.
Part 1: Compound Profile and Mechanism of Action
This compound is a derivative of 8-hydroxyquinoline (8HQ). The core activity of this compound class stems from the bidentate chelating motif provided by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, which allows for the stable coordination of divalent and trivalent metal ions.[8]
Physicochemical Properties (Predicted)
| Property | Value | Rationale & Significance |
| Compound Class | 8-Hydroxyquinoline Derivative | Known metal chelator with good blood-brain barrier permeability.[8] |
| Molecular Formula | C₁₁H₁₂N₂O · 2HCl | The dihydrochloride salt form enhances aqueous solubility for formulation. |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water, DMSO | Amenable to preparation of stock solutions for in vitro and in vivo use. |
| Lipophilicity (LogP) | Moderate | Balanced for membrane permeability and aqueous solubility.[9] |
Core Mechanism: Interruption of Metal-Mediated Neurotoxicity
The primary therapeutic hypothesis for this compound is its ability to restore metal homeostasis. By chelating excess, loosely bound metal ions, particularly copper and iron, it can mitigate downstream pathological events.
-
Reduction of Oxidative Stress : Unbound iron and copper can participate in the Fenton and Haber-Weiss reactions, generating highly toxic hydroxyl radicals. By sequestering these ions, the compound inhibits this catalytic cycle, reducing oxidative damage to lipids, proteins, and nucleic acids.[4][10]
-
Inhibition of Protein Aggregation : Metal ions, especially Cu(II) and Zn(II), are known to coordinate with amyloid-β peptides, promoting their aggregation into neurotoxic oligomers and plaques characteristic of Alzheimer's disease.[5][11] Chelating agents can interfere with this interaction, preventing or even disaggregating these protein clumps.[11]
The proposed mechanism is visualized in the signaling pathway below.
Part 2: In Vitro Characterization & Assay Protocols
A systematic in vitro evaluation is critical to confirm the compound's mechanism of action and establish its therapeutic potential. The following workflow outlines a logical progression of experiments.
Protocol 2.1: Ferrous Iron (Fe²⁺) Chelation Assay
Objective: To quantify the iron-chelating capacity of the compound using a spectrophotometric assay with the ferrozine indicator.[4][12]
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the magenta color intensity, which is proportional to the chelating activity.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
HEPES buffer (or similar, pH 7.4)
-
EDTA (Positive Control)[13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in water or DMSO. Create a serial dilution series (e.g., 1 µM to 1 mM) in HEPES buffer.
-
Assay Setup (in triplicate):
-
To each well, add 100 µL of the test compound dilution (or positive/negative control).
-
Add 50 µL of 2 mM FeCl₂ solution. Mix gently and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 5 mM ferrozine solution.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 562 nm using a microplate reader.
-
Controls:
-
Negative Control: HEPES buffer instead of the compound.
-
Positive Control: EDTA, a known strong iron chelator.[6]
-
Blank: All reagents except FeCl₂.
-
Data Analysis: Calculate the percentage of chelation activity using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Plot the % chelation against the compound concentration to determine the IC₅₀ value (the concentration required for 50% chelation).
Protocol 2.2: Neuronal Cell Viability & Cytotoxicity Assay
Objective: To determine the concentration range over which the compound is non-toxic to neuronal cells, establishing a therapeutic window for subsequent neuroprotection studies.
Principle: The Calcein-AM assay is a fluorescence-based method to determine cell viability.[14] Live cells possess active intracellular esterases that cleave the non-fluorescent Calcein-AM into the highly fluorescent calcein. The fluorescence intensity is directly proportional to the number of viable cells.[15]
Materials:
-
SH-SY5Y human neuroblastoma cells (or primary cortical neurons).[15]
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
This compound.
-
Calcein-AM solution (e.g., 1 µM in PBS).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader (Excitation/Emission ~485/520 nm).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 15,000-25,000 cells per well and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 100 nM to 200 µM).
-
Incubation: Incubate the plate for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay:
-
Gently wash the cells twice with warm PBS.
-
Add 100 µL of Calcein-AM working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement: Read the fluorescence intensity using a microplate reader.
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control (0.1% DMSO or water) to determine the percentage of cell viability.
-
Plot the % viability against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity). Non-toxic concentrations (e.g., >90% viability) should be used for subsequent experiments.
Protocol 2.3: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To assess the ability of the compound to protect neuronal cells from death induced by an oxidative insult.
Principle: This assay evaluates if pre-treatment with the compound can rescue neuronal cells from a lethal dose of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), a neurotoxin specific to dopaminergic neurons.[16] Cell viability is measured as the primary endpoint.
Materials:
-
All materials from Protocol 2.2.
-
Oxidizing agent: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Procedure:
-
Cell Seeding: Seed and culture SH-SY5Y cells as described in Protocol 2.2.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from Protocol 2.2) for 12-24 hours.
-
Induction of Injury: After the pre-treatment period, add the oxidizing agent (e.g., a pre-determined lethal dose of H₂O₂, such as 100-300 µM) to the wells containing the compound.[15]
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability using the Calcein-AM assay as described in Protocol 2.2.
Controls:
-
Untreated Control: Cells with medium only.
-
Toxin-Only Control: Cells treated only with H₂O₂ or 6-OHDA.
-
Compound-Only Control: Cells treated only with the test compound.
Data Analysis:
-
Calculate the percentage of neuroprotection relative to the toxin-only control.
-
% Neuroprotection = [(Viability_Sample - Viability_Toxin) / (Viability_Untreated - Viability_Toxin)] * 100
-
A statistically significant increase in viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.
Part 3: Preclinical Evaluation in Animal Models
After successful in vitro validation, the next crucial step is to evaluate the compound's efficacy in a living organism. The choice of animal model is paramount and should align with the target disease.[1][17]
Protocol 3.1: Animal Model Selection
Objective: To choose an appropriate animal model that recapitulates key pathological features of the target human neurodegenerative disease.
Rationale and Selection:
-
Alzheimer's Disease (AD): Transgenic mouse models like APP/PS1 or 5XFAD are commonly used. These models overexpress human genes with mutations found in familial AD, leading to age-dependent Aβ plaque deposition and cognitive deficits.[17][18]
-
Parkinson's Disease (PD): Neurotoxin-based models are prevalent. Administration of MPTP (in mice) or 6-OHDA (in rats) leads to the specific degeneration of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[1]
-
Huntington's Disease (HD): Both genetic models (e.g., R6/2 mice) and toxin-based models using quinolinic acid are employed.[19][20][21] The quinolinic acid model, which involves intrastriatal injection of this NMDA receptor agonist, effectively reproduces the striatal cell loss seen in HD.[21] Large animal models, such as pigs, are also being developed to better mimic human symptoms.[22]
| Disease Model | Key Pathological Feature | Typical Assessment Methods |
| APP/PS1 Mice (AD) | Aβ plaques, cognitive decline | Morris Water Maze, Immunohistochemistry for Aβ |
| MPTP Mice (PD) | Dopaminergic neuron loss | Rotarod test, HPLC for dopamine levels |
| Quinolinic Acid Rats (HD) | Striatal neuron excitotoxicity | Cylinder test, Stereological cell counts |
Protocol 3.2: Compound Formulation and Administration
Objective: To prepare a stable, biocompatible formulation of the compound and establish a dosing regimen for chronic treatment.
Procedure:
-
Formulation: Due to its dihydrochloride salt form, the compound should be readily soluble in sterile saline or water. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.
-
Route of Administration:
-
Oral Gavage (p.o.): Preferred for assessing orally bioavailable drugs.
-
Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, often used for initial efficacy studies.
-
-
Dosing:
-
Conduct a preliminary dose-ranging study to assess tolerability and basic pharmacokinetics.
-
Select a dose (e.g., 5-50 mg/kg/day) based on in vitro potency, predicted brain exposure, and tolerability.
-
Administer the compound or vehicle daily for a chronic period (e.g., 1-3 months) before and during behavioral testing.
-
Protocol 3.3: Behavioral Assessments
Objective: To evaluate the effect of the compound on the functional deficits (cognitive or motor) characteristic of the animal model.
Methodologies:
-
Cognitive Function (AD Models):
-
Morris Water Maze: Assesses spatial learning and memory. A reduction in the time taken to find a hidden platform in treated animals compared to vehicle controls indicates cognitive improvement.
-
-
Motor Function (PD, HD Models):
-
Rotarod Test: Measures motor coordination and balance. An increase in the latency to fall from a rotating rod indicates improved motor function.
-
Cylinder Test: Assesses forelimb asymmetry and motor impairment. A reduction in the preference for the non-impaired limb suggests therapeutic benefit.
-
Protocol 3.4: Post-mortem Brain Tissue Analysis
Objective: To correlate behavioral outcomes with changes in brain pathology and biomarkers.
Procedure:
-
Tissue Collection: At the end of the study, animals are euthanized, and brains are collected. One hemisphere can be fixed for histology, and the other flash-frozen for biochemical analysis.
-
Immunohistochemistry (IHC):
-
AD: Stain for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and microglia/astrocyte activation (Iba1/GFAP).
-
PD: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
-
Biochemical Assays:
-
ELISA: Quantify levels of soluble and insoluble Aβ peptides in brain homogenates.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Measure the levels of iron, copper, and zinc in specific brain regions to directly assess the compound's effect on metal homeostasis.[13]
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or 4-HNE as indicators of lipid peroxidation.
-
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Kaja, S., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. Available at: [Link]
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- 19. Amino acid neurotransmitter abnormalities in Huntington's disease and the quinolinic acid animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The quinolinic acid hypothesis in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic quinolinic acid lesions in rats closely resemble Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Cellular Analysis of Methyl-quinolin-8-ylmethyl-amine dihydrochloride
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the cellular analysis of Methyl-quinolin-8-ylmethyl-amine dihydrochloride. This document provides a foundational framework for investigating the biological effects of this quinoline derivative in a cell culture setting, with a focus on assessing cytotoxicity and elucidating potential mechanisms of action.
Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3][4] The biological effects of these compounds are often attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and signaling pathways.[5][6] this compound, as a member of this class, warrants thorough investigation to determine its potential as a therapeutic agent.
The following protocols are designed to provide a systematic approach to characterizing the cellular response to this compound, beginning with an assessment of its impact on cell viability and progressing to a more detailed analysis of the mode of cell death.
Assessment of Cell Viability and Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[7] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8] The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9]
Table 1: Reagents and Materials for MTT Assay
| Reagent/Material | Supplier/Preparation | Storage |
| This compound | N/A | As per manufacturer's instructions |
| Selected Cancer Cell Line(s) | e.g., MCF-7, A549, HeLa | Liquid Nitrogen / 37°C, 5% CO2 Incubator |
| Complete Cell Culture Medium | (e.g., DMEM, RPMI-1640) + 10% FBS + 1% Penicillin-Streptomycin | 4°C |
| MTT Reagent (5 mg/mL in PBS) | Prepare fresh or store at -20°C, protected from light[8] | -20°C (aliquots) |
| Solubilization Solution (e.g., DMSO, acidified isopropanol) | N/A | Room Temperature |
| 96-well cell culture plates | Sterile, tissue culture treated | Room Temperature |
| Phosphate-Buffered Saline (PBS) | Sterile | Room Temperature |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis
The percentage of cell viability can be calculated using the following formula:
The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Investigation of Signaling Pathways by Western Blotting
Western blotting is a powerful technique to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathways that may be modulated by this compound. [12]For instance, many anticancer agents exert their effects by altering the expression or phosphorylation status of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) or cell cycle regulation (e.g., cyclins, CDKs).
Table 3: Key Reagents for Western Blotting
| Reagent/Material | Supplier/Preparation | Storage |
| RIPA Lysis Buffer | Commercially available or self-made | 4°C |
| Protease and Phosphatase Inhibitor Cocktails | Commercially available | -20°C |
| BCA Protein Assay Kit | Commercially available | Room Temperature |
| SDS-PAGE Gels and Buffers | Commercially available or self-made | 4°C |
| PVDF or Nitrocellulose Membranes | Commercially available | Room Temperature |
| Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST) | Prepare fresh | 4°C |
| Primary Antibodies (specific to target proteins) | Commercially available | -20°C or 4°C |
| HRP-conjugated Secondary Antibodies | Commercially available | 4°C |
| ECL Chemiluminescence Substrate | Commercially available | Room Temperature |
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Seed cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and treat with the compound as previously described.
-
Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. [12] * Scrape the cells and transfer the lysate to a microcentrifuge tube. * Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. * Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer. * Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. [12] * Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [12][13] * Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). [12] * Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [12] * Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL chemiluminescence substrate and visualize the protein bands using an imaging system or X-ray film. [13]
-
Potential Signaling Pathways to Investigate
Based on the known activities of quinoline derivatives, potential signaling pathways to investigate include:
-
Apoptosis Pathway: Examine the expression levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and the cleavage of caspases (e.g., Caspase-3, Caspase-9).
-
Cell Cycle Regulation: Analyze the levels of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
-
PI3K/Akt/mTOR Pathway: Investigate the phosphorylation status of key components of this pro-survival pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanaprakasam, J. N., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (n.d.). Examination of cell signaling pathways by quantitative western blot. Retrieved from [Link]
-
Szollosi, D., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC. Retrieved from [Link]
-
Eur J Med Chem. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed. Retrieved from [Link]
-
ChemMedChem. (2021). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. NIH. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. Retrieved from [Link]
-
Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Experimental Use of Novel Quinoline-Based Compounds: A Case Study with Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing experimental parameters for novel or sparsely documented chemical entities, using Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a representative example. Given the limited public data on this specific molecule, this guide emphasizes the foundational principles and methodologies required to determine appropriate dosages and concentrations for in vitro and in vivo studies. The protocols herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility.
Introduction to this compound and the Quinoline Scaffold
This compound belongs to the quinoline family of heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial (e.g., chloroquine), anticancer, and antimicrobial properties. Many quinoline derivatives are known to function as ionophores or chelators, capable of binding to and transporting metal ions across biological membranes. This ability can disrupt cellular homeostasis and signaling pathways, making them potent tools for research and potential therapeutic agents.
The specific structure of Methyl-quinolin-8-ylmethyl-amine suggests a potential for metal chelation, particularly at the 8-position, a common feature of biologically active quinolines. The dihydrochloride salt form indicates enhanced water solubility, a critical factor for experimental preparation. Due to the lack of established biological data for this specific compound, a systematic approach to determine its activity, potency, and toxicity is essential before its use in targeted experiments.
Foundational Workflow for Characterizing a Novel Compound
The following diagram outlines the logical progression for establishing the usability and effective concentration of a novel research compound. This workflow is designed to move from basic characterization to more complex biological assays, ensuring that each step informs the next.
Caption: Workflow for establishing experimental parameters for a novel compound.
In Vitro Experimental Protocols: Determining Effective Concentration
The primary goal of in vitro testing is to identify a concentration range where the compound exhibits the desired biological effect without causing general cellular toxicity.
Protocol: Solubility and Stock Solution Preparation
Causality: An accurate and stable stock solution is the foundation of reproducible results. The dihydrochloride salt form of the title compound suggests good solubility in aqueous buffers, but this must be empirically verified.
-
Solvent Selection: Begin with sterile, nuclease-free water or a common biological buffer such as Phosphate-Buffered Saline (PBS). If solubility is limited, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can be used. Note that DMSO can have biological effects at concentrations as low as 0.1% (v/v), so the final concentration in media should be kept to a minimum and consistent across all experimental and control groups.
-
Preparation of High-Concentration Stock:
-
Accurately weigh out a small amount (e.g., 1-5 mg) of this compound.
-
Add the chosen solvent incrementally to dissolve the compound, vortexing gently.
-
Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to cell cultures.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stability of the compound in solution should be determined if long-term storage is planned.
Protocol: In Vitro Cytotoxicity Assay
Causality: Before assessing the specific biological activity of a compound, it is crucial to determine its general toxicity profile. This allows for the differentiation between a targeted effect and non-specific cell death. A common method is the MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability.
-
Cell Seeding: Plate the cell line(s) of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO, PBS) as the highest compound concentration group.
-
Also include an "untreated" control group.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle.
-
-
Incubation: Incubate the plate for a duration relevant to the experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control group (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50).
-
Table 1: Example Data Summary for In Vitro Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µM) | Notes |
| Example Cancer Cell Line A | 48 | 15.2 | Moderate cytotoxicity observed. |
| Example Normal Cell Line B | 48 | > 100 | Low cytotoxicity in non-cancerous cells. |
Interpretation: For subsequent functional assays, concentrations should ideally be kept below the IC50 value to ensure that the observed effects are not artifacts of general toxicity. A good starting point for functional assays would be in the range of 0.1x to 0.5x the IC50.
In Vivo Experimental Protocols: Establishing Dosage and Administration
In vivo studies require careful planning to ensure ethical treatment of animals and the generation of meaningful data. The primary goals are to determine a safe dose range and then to identify an effective dose for the desired biological outcome.
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)
Causality: The MTD is the highest dose of a compound that does not cause unacceptable toxicity or death in a defined period. This is a critical first step in any in vivo study to establish the upper limit for dosing in subsequent efficacy studies.
-
Animal Model: Select a suitable animal model (e.g., C57BL/6 mice). Use a small group of animals (n=3-5 per group).
-
Route of Administration: The choice of administration route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) depends on the compound's properties and the intended clinical application. For a water-soluble compound like a dihydrochloride salt, IP or IV administration is often a good starting point.
-
Dose Escalation:
-
Begin with a low dose, which can be estimated from the in vitro data (though conversions are not always direct).
-
Administer single, escalating doses of this compound to different groups of animals.
-
A vehicle control group must be included.
-
-
Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the dose at which no more than a certain percentage of body weight is lost (e.g., 10-15%) and no significant clinical signs of distress are observed.
Protocol: Dose-Ranging Efficacy Study
Causality: Once a safe dose range is established, a dose-ranging study is performed to identify a dose that produces the desired biological effect in a relevant disease model.
-
Disease Model: Utilize an established animal model for the disease or biological process of interest.
-
Group Allocation: Randomly assign animals to several treatment groups:
-
Vehicle Control
-
Low Dose (e.g., 0.1x MTD)
-
Medium Dose (e.g., 0.3x MTD)
-
High Dose (e.g., at or near the MTD)
-
-
Dosing Regimen: Administer the compound according to a defined schedule (e.g., once daily for 14 days).
-
Efficacy Endpoints: Monitor relevant endpoints throughout the study. These could include tumor size, behavioral changes, or specific biomarkers in blood or tissue.
-
Data Analysis: At the end of the study, compare the efficacy endpoints between the different dose groups and the vehicle control. This will help to establish a dose-response relationship and identify the optimal dose for future, more extensive studies.
Table 2: Example Data Summary for In Vivo Dose-Ranging Study
| Dose (mg/kg) | Dosing Regimen | Average Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | Daily, IP | 0 | -2 |
| 5 | Daily, IP | 25 | -4 |
| 15 | Daily, IP | 58 | -8 |
| 40 | Daily, IP | 65 | -15 |
Interpretation: In this example, 15 mg/kg provides a significant efficacy benefit with acceptable toxicity, while 40 mg/kg shows only marginal improvement in efficacy but a substantial increase in toxicity. Therefore, 15 mg/kg might be selected as the optimal dose for further studies.
Conclusion and Best Practices
References
This section would be populated with links to authoritative sources on the methodologies described, such as guidelines from regulatory bodies (e.g., FDA, EMA) on preclinical development, seminal papers on cytotoxicity assays, and manuals on animal study design.
Application Note: A Robust HPLC Framework for the Quantification of Quinoline-Based APIs Using Methyl-quinolin-8-ylmethyl-amine Dihydrochloride as a Reference Standard
Abstract
This document provides a comprehensive guide for the utilization of Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a reference standard in the quantitative analysis of quinoline-based active pharmaceutical ingredients (APIs) by High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundational, yet detailed, framework for method development, validation, and routine analysis. The causality behind experimental choices is elucidated to empower the user to adapt and optimize the methodology for specific applications.
Introduction: The Role of Reference Standards in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis, enabling the precise separation, identification, and quantification of components within a sample.[1] The accuracy of these measurements is fundamentally reliant on the use of highly characterized reference standards. A reference standard is a substance of established purity and identity, serving as a benchmark against which the quantity and quality of an API in a sample can be determined.
This compound, a stable, crystalline salt, is presented here as a suitable reference standard for the analysis of APIs containing the quinoline moiety. The quinoline scaffold is a key structural feature in numerous pharmaceuticals, including antimalarials and antibacterials.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method, providing the scientific rationale for the selected parameters and a step-by-step protocol for its implementation.
Physicochemical Properties and Safe Handling
Understanding the properties of the reference standard is critical for its correct handling, storage, and use.
Table 1: Physicochemical Properties of this compound (Representative)
| Property | Value | Rationale/Comment |
| Chemical Formula | C₁₁H₁₄N₂Cl₂ | Based on the chemical name. |
| Molecular Weight | 245.15 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline powder | Typical for dihydrochloride salts of organic amines. |
| Solubility | Soluble in water and methanol | The dihydrochloride form enhances aqueous solubility. |
| Storage | Store in a cool, dry, well-ventilated place, protected from light.[4][5] | Prevents degradation and maintains stability. |
Safety and Handling Precautions:
As with any chemical substance, appropriate safety measures must be observed. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related compounds like 8-Quinolinamine and 8-Methylquinoline suggest the following precautions.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
High-Performance Liquid Chromatography (HPLC) Protocol
The following protocol describes a reversed-phase HPLC method, which is a common and effective technique for the analysis of moderately polar compounds like quinoline derivatives.[8][9]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[8]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good retention and separation of quinoline compounds.[8]
-
Chemicals and Reagents:
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation and peak shape.
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | The non-polar stationary phase provides good retention for the aromatic quinoline ring system.[8] |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic pH suppresses the ionization of residual silanols on the column, improving peak shape for basic compounds.[10] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Elution Mode | Isocratic or Gradient | An isocratic elution (e.g., 70% A, 30% B) can be used for simple mixtures. A gradient elution may be necessary for more complex samples to ensure adequate separation of all components.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | The quinoline ring system exhibits strong UV absorbance. The optimal wavelength should be determined by scanning the UV spectrum of the analyte. |
| Run Time | 15 minutes | Sufficient for elution of the analyte and any potential impurities. |
Experimental Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocols
Protocol 1: Reference Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[8]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the final volume with methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection. This removes any particulates that could damage the HPLC system.
Protocol 2: Working Standard Solution Preparation
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to achieve concentrations covering the expected range of the analyte in the sample (e.g., 1 µg/mL to 50 µg/mL).[8] These will be used to establish the calibration curve.
Protocol 3: Sample Preparation (Hypothetical Tablet Formulation)
-
Weighing: Accurately weigh a sufficient amount of the powdered sample (e.g., crushed tablets) to obtain a theoretical concentration of 1 mg/mL of the active quinoline API.
-
Extraction: Transfer the weighed sample to a suitable volumetric flask. Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete extraction of the API.[8]
-
Dilution: Dilute to the final volume with methanol, mix well, and allow any excipients to settle.
-
Centrifugation/Filtration: Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter to remove insoluble excipients.
-
Final Dilution: Further dilute the clarified solution with the mobile phase to bring the concentration of the API within the range of the calibration curve.
Method Validation Principles
For use in a regulated environment, the HPLC method must be validated to ensure it is reliable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the reference standard.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies of spiked samples.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by making replicate injections (e.g., n=5) of a working standard solution.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector.[11] |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Quantification
The concentration of the API in the sample is determined by creating a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of the API in the prepared sample solution is then calculated from its peak area using the regression equation of the calibration curve.
Troubleshooting
Table 4: Common HPLC Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks | - No injection made- Detector off or not set to the correct wavelength- Mobile phase flow stopped | - Check autosampler and injection syringe- Verify detector settings- Check pump, mobile phase lines, and for leaks |
| Broad Peaks | - Column contamination or degradation- High dead volume in tubing/connections- Sample solvent stronger than mobile phase | - Flush or replace the column- Check and remake all fittings- Dissolve sample in mobile phase |
| Peak Tailing | - Active sites on column packing (silanol interactions)- Column overload | - Use a lower pH mobile phase or add a competing base- Reduce sample concentration |
| Shifting Retention Times | - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase- Ensure column oven is stable- Purge pump and check for leaks |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as a reference standard in HPLC analysis. By explaining the rationale behind the chosen parameters and procedures, this guide serves as a robust starting point for method development and validation. The described RP-HPLC method is designed to be reliable and adaptable for the quantitative analysis of various quinoline-based pharmaceutical compounds, ensuring accuracy and precision in research and quality control settings.
References
-
Hu, Q., & Li, H. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 23(7), 630-643. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available from: [Link]
-
Faden, G. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. Available from: [Link]
-
Borges, A., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 226-233. Available from: [Link]
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Ohtsuki, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Journal of Pharmaceutical Health Care and Sciences, 10(1). Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
-
ResearchGate. (2024). (PDF) Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Available from: [Link]
-
Sharma, S., & Singh, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-18. Available from: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
-
IOP Publishing. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1955, 012042. Available from: [Link]
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Bálint, A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4998. Available from: [Link]
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Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Scientific Reports, 11(1), 1-14. Available from: [Link]
-
ResearchGate. (2024). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Available from: [Link]
-
Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6279. Available from: [Link]
-
Iacopetta, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1088. Available from: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4), 245-248. Available from: [Link]
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available from: [Link]
- Hider, R. C., et al. (2004). 8-hydroxy quinoline derivatives. Google Patents.
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Application Notes and Protocols for High-Throughput Screening of Methyl-quinolin-8-ylmethyl-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with a vast array of biological activities.[1][2] Their structural versatility and ability to interact with various biological targets have established them as "privileged structures" in medicinal chemistry. Quinoline derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, malaria, and inflammatory conditions.[1][3][4] The 8-substituted quinolines, in particular, have garnered significant attention. For instance, 8-hydroxyquinolines are well-known metal chelators that can modulate the activity of metalloenzymes and have been investigated as anticancer and neuroprotective agents.[5][6][7] Similarly, 8-aminoquinoline derivatives are the foundation for several antimalarial drugs.[2]
Methyl-quinolin-8-ylmethyl-amine dihydrochloride, belonging to this esteemed class of compounds, presents an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. Its structure, featuring a quinoline core with a methyl-aminomethyl substituent at the 8th position, suggests a potential for bioactivity, possibly through mechanisms involving metal chelation or interaction with enzymatic active sites. These application notes provide a comprehensive guide for the high-throughput screening of this compound, from initial assay development to hit confirmation, with a focus on a potential application in targeting zinc homeostasis.
Hypothesized Mechanism of Action: A Focus on Zinc Homeostasis
Given the structural similarities of this compound to known metal-chelating 8-substituted quinolines, a plausible mechanism of action is the modulation of intracellular metal ion concentrations, particularly zinc. Zinc is an essential cofactor for a multitude of enzymes and transcription factors, and its homeostasis is tightly regulated.[8] Disruption of zinc homeostasis can lead to cellular dysfunction and is a potential therapeutic strategy for various diseases, including fungal infections and cancer.[8][9]
We hypothesize that this compound may act as an intracellular zinc chelator or ionophore, thereby disrupting the function of zinc-dependent proteins. This could lead to a range of cellular effects, including inhibition of proliferation, induction of apoptosis, or modulation of specific signaling pathways.
High-Throughput Screening Workflow
A typical HTS campaign to investigate the biological activity of this compound would follow a multi-step workflow designed to efficiently identify and validate its effects.[1][10][11] The process begins with assay development and culminates in the identification of confirmed hits for further lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign.
Primary Assay Protocol: Zinc-Sensitive GFP Reporter Assay
To screen for compounds that disrupt zinc homeostasis, a cell-based reporter assay is a robust and scalable method.[8][9] This protocol utilizes a genetically engineered cell line (e.g., a fungal or mammalian cell line) that expresses Green Fluorescent Protein (GFP) under the control of a zinc-responsive element (ZRE). In a state of zinc deficiency, the transcription factor Zap1 binds to the ZRE and activates the transcription of downstream genes, including the GFP reporter.[8] Thus, an increase in GFP fluorescence indicates a reduction in intracellular labile zinc.
Materials
-
This compound
-
ZRE-GFP reporter cell line (e.g., Saccharomyces cerevisiae or a mammalian cell line)
-
Appropriate cell culture medium and supplements
-
384-well, black, clear-bottom microplates
-
Positive control (e.g., a known zinc chelator like TPEN)
-
Negative control (e.g., DMSO vehicle)
-
Automated liquid handling systems
-
High-content imager or fluorescence plate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM). A typical final screening concentration is 10 µM.[12]
-
-
Cell Seeding:
-
Culture the ZRE-GFP reporter cell line to the mid-logarithmic growth phase.
-
Seed the cells into 384-well microplates at a predetermined optimal density.
-
-
Compound Addition:
-
Using an automated liquid handler, dispense the compound dilutions, positive control, and negative control into the appropriate wells of the cell plates. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity.[13]
-
-
Incubation:
-
Incubate the plates at the optimal temperature and CO2 concentration for a duration determined during assay development (typically 24-48 hours).
-
-
Signal Detection:
-
Measure the GFP fluorescence intensity using a high-content imager or a fluorescence plate reader.
-
Data Analysis and Hit Criteria
-
Normalization: Normalize the raw fluorescence data to the plate controls (positive and negative).
-
Z'-factor Calculation: The quality of the HTS assay should be assessed by calculating the Z'-factor. A Z'-factor greater than 0.5 is considered acceptable for HTS.[12]
-
Hit Selection: A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Secondary and Orthogonal Assays
Compounds identified as hits in the primary screen should be subjected to a battery of secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed effect on the reporter is due to a specific activity on zinc homeostasis or a general cytotoxic effect. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][13]
| Parameter | Description |
| Principle | Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. |
| Detection | Absorbance measurement at ~570 nm. |
| Endpoint | IC50 value (concentration that inhibits 50% of cell growth). |
Direct Target Engagement Assays
If a specific zinc-dependent enzyme is hypothesized to be the target, a biochemical assay can be employed to measure the direct inhibitory activity of the compound. For example, if targeting a histone demethylase (many of which are zinc-dependent), an in vitro demethylase activity assay could be used.[14][15][16]
Sources
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- 3. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screen for Identifying Small Molecules That Target Fungal Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors | PLOS One [journals.plos.org]
- 16. High-throughput screening to identify inhibitors of lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Methyl-quinolin-8-ylmethyl-amine dihydrochloride in PBS
Welcome to the technical support center for "Methyl-quinolin-8-ylmethyl-amine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues, particularly in Phosphate Buffered Saline (PBS). As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Understanding the Challenge: The Chemistry of this compound in Aqueous Buffers
This compound is a salt, which enhances its solubility in aqueous solutions compared to its free base form. However, its solubility is critically dependent on the pH of the medium due to the presence of two basic nitrogen atoms: one on the quinoline ring and a secondary amine in the side chain.
The dihydrochloride form indicates that both nitrogen centers are protonated. The solubility of such amine hydrochlorides is generally highest at acidic pH and can decrease significantly as the pH approaches the pKa of the amine groups, leading to the precipitation of the less soluble free base.[1]
To understand the solubility behavior in PBS (typically pH 7.4), we can estimate the pKa values of the two amine groups by looking at structurally similar compounds. The quinoline nitrogen's pKa is likely to be in the range of 8-aminoquinoline, which is approximately 3.99.[2][3][4][5] The secondary amine, being an N-methyl benzylamine derivative, is predicted to have a pKa around 9.7.[6][7][8][9][10]
At pH 7.4, the quinoline nitrogen (pKa ≈ 4) will be predominantly in its neutral, deprotonated state, while the secondary amine (pKa ≈ 9.7) will remain largely protonated and positively charged. This means in PBS, the compound likely exists as a monohydrochloride. While this still confers some water solubility, issues can arise if the concentration exceeds the solubility limit of this partially charged species.
Troubleshooting Guide: Resolving Precipitation in PBS
Encountering a precipitate when dissolving this compound in PBS can be a frustrating roadblock. This guide provides a systematic approach to diagnose and resolve this issue.
Question: I'm seeing a precipitate or cloudiness when I try to dissolve this compound in PBS. What's happening and how can I fix it?
Answer: This is a common issue stemming from the compound's pH-dependent solubility. At the near-neutral pH of PBS (~7.4), you are likely observing the precipitation of the partially or fully deprotonated, less soluble form of the compound. Here’s a step-by-step workflow to troubleshoot this problem:
Detailed Experimental Protocols:
1. Optimization of Dissolution Protocol:
-
Objective: To achieve a clear solution of this compound in PBS.
-
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the required amount of the compound accurately.
-
Add a small amount of PBS to the powder to create a slurry. This helps in wetting the powder completely.
-
Gradually add the remaining volume of PBS while continuously vortexing or stirring.
-
If precipitation persists, gently warm the solution to 37°C for 5-10 minutes with occasional agitation.
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterile filter the final solution using a 0.22 µm syringe filter to remove any micro-precipitates.
-
2. Preparation of a Concentrated Stock Solution:
-
Objective: To prepare a concentrated stock solution in an organic solvent to facilitate dilution into aqueous buffers.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (absolute)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weigh the appropriate amount of the compound and place it in a sterile tube.
-
Add the calculated volume of DMSO or ethanol to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
When preparing your working solution, add the stock solution dropwise to the pre-warmed PBS while stirring to ensure rapid and even dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in PBS?
Q2: Can I adjust the pH of my PBS to improve solubility?
Yes, this is a highly effective strategy. Lowering the pH of your buffer to a range of 6.0-6.5 will increase the protonation of the quinoline nitrogen, thereby enhancing the compound's solubility. However, you must ensure that this pH change is compatible with your experimental system (e.g., cell culture, enzyme assay).
Q3: Are there alternative buffers I can use instead of PBS?
If your experiment allows, using a buffer with a lower pH can be beneficial. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffered to a pH between 6.0 and 7.0 could be suitable alternatives. Always verify buffer compatibility with your downstream applications.
Q4: Will using a co-solvent like DMSO affect my experiment?
DMSO is a common solvent for preparing stock solutions of poorly soluble compounds. However, it can have biological effects, and it is crucial to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5% (v/v). Always run a vehicle control (PBS with the same concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How do the phosphate ions in PBS affect solubility?
Phosphate ions can interact with protonated amines, which can sometimes influence solubility. In some cases, strong interactions between phosphate anions and protonated amines can occur, potentially leading to the formation of less soluble complexes.[11][12] While this is a complex phenomenon, if you continue to face solubility issues in PBS despite pH adjustments, considering a non-phosphate buffer might be a valid troubleshooting step.
Q6: Why is the dihydrochloride salt form used if it still has solubility issues?
Converting a basic compound to its hydrochloride salt is a common strategy to increase its aqueous solubility and stability.[1] While it may not be completely soluble at all pH values, the salt form is significantly more soluble than the free base, especially in acidic to neutral conditions. The dihydrochloride form ensures that both basic centers are protonated, maximizing its initial solubility in water.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Working Concentration | Start with low µM concentrations and determine the empirical solubility limit. | Avoid exceeding the solubility threshold at physiological pH. |
| pH of Buffer | 6.0 - 7.0 | Increases the protonation of the amine groups, enhancing solubility. |
| Co-solvent (if necessary) | DMSO or Ethanol | Prepare a high-concentration stock for dilution into aqueous media. |
| Final Co-solvent Conc. | < 0.5% (v/v) | Minimize potential biological effects of the organic solvent. |
| Dissolution Technique | Gradual addition to buffer with agitation; gentle warming (37°C). | Promotes efficient dissolution and prevents localized high concentrations. |
References
-
ChemBK. 8-Aminoquinoline. [Link]
-
FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]
-
ChemBK. N-Benzylmethylamine. [Link]
-
PubChem. N-Methylbenzylamine | C8H11N | CID 7669. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
Purdue University. Amines. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]
-
The Jensen Group. Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
RSC Publishing. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces. [Link]
-
YouTube. When Do Phosphate Salts Become Insoluble?. [Link]
-
YouTube. 17.6 pH Effects on Solubility | General Chemistry. [Link]
-
Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]
-
NIH. Amazing Stability of Phosphate-Quaternary Amine Interactions. [Link]
-
NIH. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]
-
KMKACO. Phosphate Solubility: A Crucial Aspect of Nutrient Availability. [Link]
-
YouTube. What Are The General Solubility Rules For Phosphates?. [Link]
-
International Journal of Pharmaceutical Research. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]
-
NIH. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
ResearchGate. Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives | Abstract. [Link]
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- 7. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
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- 9. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 11. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" degradation and storage conditions
A Guide to Storage, Handling, and Stability
Welcome to the technical support center for Methyl-quinolin-8-ylmethyl-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful use of this compound in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles, data from related compounds, and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
As an amine dihydrochloride salt, this compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. Therefore, stringent control over the storage environment is crucial to maintain its stability and integrity.
Recommended Storage Conditions for Solid Compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Protected from light (Amber vial) | Quinoline derivatives can be photosensitive, and exposure to light may induce degradation.[1] |
| Container | Tightly sealed, non-reactive (glass) | Prevents contamination and moisture ingress. |
| Dessicant | Use of a desiccant in a secondary container | Provides an additional layer of protection against moisture. |
Q2: My solid this compound has changed color. What does this signify?
Discoloration, often to yellow or brown, is a common visual indicator of degradation in quinoline-containing compounds.[1] This is frequently a result of oxidation or photodegradation. If you observe a color change, it is highly recommended to assess the purity of the compound before proceeding with your experiments.
Q3: How should I prepare stock solutions of this compound?
The preparation of stock solutions is a critical step that can impact the outcome of your experiments. Due to the potential for degradation in solution, it is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, it should be for a limited duration and under optimized conditions.
Protocol for Stock Solution Preparation:
-
Pre-equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental needs. The choice of solvent can influence the stability of the compound.
-
Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.
-
Storage of Stock Solutions: If immediate use is not possible, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed vials, protected from light.
Q4: For how long can I store stock solutions?
The stability of this compound in solution is not definitively established. It is strongly recommended to perform a stability study under your specific storage conditions. As a general precaution, it is best to use freshly prepared solutions.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound in solid form or in solution.
-
Troubleshooting Steps:
-
Assess Solid Compound Integrity: Check for any visual signs of degradation, such as discoloration.
-
Prepare Fresh Solutions: Always prepare solutions fresh from the solid compound for each experiment. Avoid using previously prepared and stored solutions.
-
Purity Analysis: If inconsistencies persist, consider analyzing the purity of your solid compound and a freshly prepared solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Poor solubility of the compound.
-
Potential Cause: Use of an inappropriate solvent or the presence of impurities.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a small range of solvents to find the most suitable one for your application.
-
pH Adjustment: The solubility of amine salts can be pH-dependent. A slight adjustment of the pH of your aqueous solution may improve solubility.
-
Purity Check: Impurities can sometimes affect the solubility of a compound.
-
Scientific Integrity & Logic: Understanding Degradation
To ensure the trustworthiness of your experimental results, it is essential to understand the potential degradation pathways of this compound. While specific data for this compound is limited, we can infer likely degradation mechanisms based on the quinoline and amine functional groups.
Potential Degradation Pathways:
-
Oxidation: The quinoline ring and the amine functionality can be susceptible to oxidation.[1] This can be initiated by exposure to air (oxygen) and can be accelerated by the presence of metal ions. The nitrogen atom in the quinoline ring and the secondary amine are potential sites of oxidation.
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light can lead to the formation of various degradation products, including hydroxylated quinolines.[1]
-
Hydrolysis: While generally more stable, the amine functionality could be susceptible to hydrolysis under certain pH and temperature conditions.
The following diagram illustrates a hypothetical degradation workflow:
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Method Validation: The developed method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2020). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2018). Syntheses and structures of transition metal complexes of quinoline-containing multidentate amine ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. Retrieved from [Link]
-
ResearchGate. (n.d.). The design method of quinolin-8-amine derivatives. Retrieved from [Link]
Sources
"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" reducing off-target effects in assays
Welcome to the technical support resource for Methyl-quinolin-8-ylmethyl-amine dihydrochloride (MQMA) . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of MQMA to reduce off-target effects in biochemical and cellular assays.
As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This center is structured to help you diagnose and resolve issues by explaining the core scientific principles behind the experimental choices you make.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about MQMA, its mechanism, and its application.
Q1: What is this compound (MQMA) and how does it work?
Answer: Methyl-quinolin-8-ylmethyl-amine is a heterocyclic organic compound. The "dihydrochloride" indicates it is supplied as a salt, which enhances its stability and solubility in aqueous solutions. Its primary mechanism for reducing off-target effects is metal ion chelation .
The core of the molecule is a quinoline ring. The nitrogen atom in the quinoline ring and the nitrogen atom of the amine group attached at the 8-position work together as a bidentate chelating agent . This means they can form two coordinate bonds to a single metal ion, effectively "trapping" it in a stable, ring-like structure called a chelate complex.[1][2] This structure is analogous to the well-characterized chelating properties of 8-hydroxyquinolines (8-HQs), which are known to form stable complexes with a wide range of metal ions.[2][3] By sequestering stray metal ions, MQMA prevents them from interfering with your assay components.
Q2: What are "off-target effects" and how do metal ions cause them?
Answer: Off-target effects are unintended interactions that produce data artifacts, leading to false positives, false negatives, or high assay variability. Trace metal ions are a common and often overlooked cause of such effects.[4] Heavy metals like iron, copper, and zinc are ubiquitous and can be introduced into your assay through buffers, reagents, glassware, or even the test compounds themselves.[5][6]
These ions can cause interference in several ways:
-
Direct Enzyme Inhibition/Activation: Metal ions can bind to allosteric sites or active sites of enzymes, altering their conformation and activity.
-
Redox Cycling: Ions like Fe²⁺ and Cu²⁺ can participate in redox reactions, generating reactive oxygen species (ROS).[6] ROS can damage proteins and nucleic acids or interfere with fluorescent probes, leading to high background signals.
-
Compound Aggregation: Metal ions can promote the aggregation of small molecule inhibitors, leading to non-specific inhibition that is not related to the intended biological target.
-
Interference with Detection: In assays using colorimetric or fluorometric readouts, metal ions can quench fluorescence or directly react with detection reagents.[1]
Q3: My lab uses EDTA. Why should I consider using MQMA?
Answer: EDTA (Ethylenediaminetetraacetic acid) is a powerful, broad-spectrum chelator and an excellent tool for many applications. However, MQMA presents a potentially valuable alternative for specific situations:
| Feature | EDTA | Methyl-quinolin-8-ylmethyl-amine (MQMA) |
| Chelation Strength | Very high affinity for many divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺).[1] | Predicted to have strong affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) based on the 8-HQ scaffold, but likely lower affinity for Ca²⁺ and Mg²⁺. |
| Mechanism | Hexadentate chelator (forms six bonds). | Bidentate chelator (forms two bonds).[2] |
| Potential Advantage | Scavenges a wide range of metal ions effectively. | May offer greater selectivity. Its potentially lower affinity for essential enzyme cofactors like Mg²⁺ could be advantageous in assays where EDTA might inhibit the primary biological reaction (e.g., kinases, polymerases).[4] |
| Consideration | Can inhibit metalloenzymes or processes requiring divalent cations like Mg²⁺ or Ca²⁺. | Its specific metal affinity profile must be determined empirically for your system. |
The key benefit of MQMA may lie in its selectivity . If your assay is sensitive to broad-spectrum chelators like EDTA stripping essential cofactors (e.g., Mg²⁺ from a kinase), a more selective chelator like MQMA could be the ideal solution.
Troubleshooting Guide: Experimental Issues & Solutions
This guide is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem: My assay has high background noise and poor reproducibility.
This is a classic sign of contamination, and metal ions are a frequent culprit.
Diagnostic Workflow:
Solution:
-
Introduce a Chelator: Add MQMA to your assay buffer at a starting concentration of 10-50 µM. If the background signal decreases and Z' values or signal-to-noise ratios improve, metal ion contamination is the likely cause.
-
Confirm the Source: Use our Protocol 3 to perform a "metal spike" control experiment. This will definitively confirm if your assay is sensitive to metal contamination.
-
Review Lab Practices: Ensure high-purity water (Milli-Q or equivalent) and analytical grade buffer components are used. Consider using metal-free plasticware where possible.
Problem: My enzyme/protein appears inhibited, but the effect is inconsistent.
Non-specific inhibition by test compounds is often mediated by trace metal contaminants that promote compound aggregation.
Solution:
-
Pre-incubate with MQMA: Add MQMA (10-50 µM) to the assay buffer before adding your test compound.
-
Analyze the Result: If the apparent inhibition is reduced or eliminated in the presence of MQMA, the original result was likely an artifact of metal-ion-induced aggregation or direct metal interference. The biological activity of many 8-hydroxyquinoline derivatives is known to be linked to their ability to chelate and transport metal ions.[3][7][8]
Problem: What is the optimal concentration of MQMA for my assay?
Using too little MQMA will be ineffective, while using too much could potentially interfere with your system (e.g., by chelating a required metalloenzyme cofactor).
Solution: Follow Protocol 2 to perform a dose-response experiment. This involves titrating MQMA across a range of concentrations to find the lowest effective concentration that maximizes your assay window (signal-to-background) without impacting the positive and negative controls.
| Recommended Concentration Ranges for Optimization | |
| Initial Screening Concentration | 10 - 50 µM |
| Titration Range | 1 µM to 200 µM |
| Typical Effective Range | 5 - 100 µM |
Problem: Can I use MQMA in an assay for a metalloenzyme?
Answer: Caution is required. If your enzyme of interest requires a metal ion in its active site for catalytic activity (e.g., zinc in matrix metalloproteinases, magnesium in kinases), MQMA could potentially inhibit it by stripping this essential ion.
Recommendation:
-
Run a Control: Perform an IC₅₀ determination of MQMA against your target enzyme.
-
Analyze the Data: If MQMA shows no inhibition at concentrations that are effective for reducing background noise (determined via Protocol 2), it is likely safe to use. If it does inhibit your enzyme, you must find a concentration that balances scavenging of contaminant ions with minimal target inhibition, or you may need to seek an alternative solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM MQMA Stock Solution
-
Weigh Compound: Accurately weigh out the required amount of this compound powder. (Molecular Weight will be provided by the supplier).
-
Dissolution: Dissolve the powder in high-purity dimethyl sulfoxide (DMSO). The dihydrochloride salt form is designed for solubility, but starting with a DMSO concentrate is standard practice.
-
Vortex: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage: Aliquot the 10 mM stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Working Concentration of MQMA
-
Prepare Dilutions: Create a serial dilution series of MQMA in your final assay buffer. A suggested range is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 0 µM (buffer only).
-
Assay Setup: For each MQMA concentration, run three sets of wells on your assay plate:
-
Negative Control: Wells with buffer, MQMA, and your substrate/detection reagents (no enzyme/cells). This measures the effect on background.
-
Positive Control: Wells with buffer, MQMA, and all assay components for a maximal signal (e.g., active enzyme, no inhibitor). This measures the effect on your signal.
-
Inhibited Control: (Optional) Wells with a known inhibitor to ensure MQMA doesn't interfere with a true inhibition signal.
-
-
Incubation & Readout: Perform the assay according to your standard protocol.
-
Analysis: Plot the signal for each condition against the MQMA concentration. The optimal concentration is the lowest one that provides a significant reduction in background noise without substantially decreasing the positive control signal.
Protocol 3: Control Experiment to Verify Metal Ion Interference
-
Prepare Metal Stock: Prepare a 1 mM stock solution of a relevant metal salt (e.g., FeCl₂, CuCl₂, or ZnCl₂) in high-purity water.
-
Assay Setup: Prepare four experimental conditions:
-
Condition A (Baseline): Standard assay buffer.
-
Condition B (Chelator): Assay buffer + optimal MQMA concentration (from Protocol 2).
-
Condition C (Metal Spike): Assay buffer + 10 µM metal salt.
-
Condition D (Rescue): Assay buffer + 10 µM metal salt + optimal MQMA concentration.
-
-
Run Assay: Add your substrate and detection reagents (no enzyme) to measure the background signal under each condition.
-
Interpretation:
-
If Signal C > Signal A , your assay is sensitive to metal ion contamination.
-
If Signal D ≈ Signal B , it confirms that MQMA is effectively sequestering the added metal ions and preventing interference.
-
References
-
Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from [Link]
-
Gonsalves, J. (2012). Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN Investigator Quantiplex Kit. Florida International University. Retrieved from [Link]
-
Akkol, E. K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]
-
Akkol, E. K., et al. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Purchase, R. (2022). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. Retrieved from [Link]
-
Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Chokchaisiri, R., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. Retrieved from [Link]
-
Chokchaisiri, R., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Mohammadi, A. A., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newhaven.edu [newhaven.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" troubleshooting fluorescence quenching
Technical Support Center: Methyl-quinolin-8-ylmethyl-amine dihydrochloride
A Guide to Troubleshooting Fluorescence Quenching
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to help you navigate and resolve common issues related to fluorescence quenching that you might encounter during your experiments. This resource is structured in a question-and-answer format to directly address specific problems with in-depth explanations and actionable protocols.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My fluorescent signal is much weaker than expected or completely absent. Where do I start?
This is a common issue that can often be resolved by checking the fundamentals of your experimental setup and sample preparation. Before diving into complex chemical causes, it's crucial to rule out simple errors.
Core Rationale: The fluorescence of quinoline-based compounds is highly sensitive to their immediate chemical environment. Factors such as pH, solvent polarity, and the presence of specific ions can dramatically alter their photophysical properties.[1][2][3] The dihydrochloride salt form of your compound already indicates a sensitivity to protonation.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low fluorescence.
Step-by-Step Protocol:
-
Verify Instrument Settings:
-
Excitation & Emission Wavelengths: Confirm that your fluorometer or plate reader is set to the correct wavelengths for your compound in the specific solvent you are using. The spectra of quinoline derivatives can shift based on solvent polarity.[4][5][6] Start with a broad scan to find the actual peak maxima in your experimental buffer.
-
Gain and Slit Widths: Ensure the detector gain is set appropriately. If the gain is too low, a real signal may be indistinguishable from noise.[7] Conversely, ensure slit widths are optimized for resolution and sensitivity.
-
-
Check Sample Concentration and Integrity:
-
Concentration: Verify the concentration of your stock solution via UV-Vis absorbance. An error in dilution can lead to a signal that is too low to detect. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects.
-
Degradation: Is your compound fresh? Has it been stored properly (e.g., protected from light, at the correct temperature)? Photobleaching or chemical degradation can eliminate fluorescence.[7][8] Prepare a fresh dilution from a solid stock as a control.
-
-
Prepare a Positive Control:
-
Dissolve a small amount of the compound in a solvent where fluorescence is expected, such as ethanol or a buffered aqueous solution at a pH where the quinoline nitrogen is protonated (see Question 2). This will confirm that the compound itself is fluorescent and your instrument is working correctly.
-
Question 2: My fluorescence intensity changes dramatically when I change my buffer. Why?
This is very likely a pH-dependent effect. The fluorescence of N-heterocycles like quinoline is often strongly influenced by pH due to the protonation and deprotonation of the nitrogen atom in the ring.[1][9]
Core Rationale: Protonation of the quinoline nitrogen can significantly enhance fluorescence intensity.[1][9] For many quinoline derivatives, the neutral form is weakly fluorescent, while the protonated, cationic form exhibits strong fluorescence.[1] Since your compound is a dihydrochloride salt, it is supplied in a protonated state, but the final pH of your solution will determine the equilibrium between the protonated (fluorescent) and deprotonated (less fluorescent) states.
Troubleshooting Protocol: pH Titration
-
Prepare a Buffer Series: Make a series of buffers with identical ionic strength but varying pH values (e.g., from pH 4 to pH 9 in 1.0 unit increments).
-
Add Compound: Add a constant concentration of this compound to each buffer.
-
Measure Fluorescence: Measure the fluorescence intensity at the expected emission maximum for each sample.
-
Analyze: Plot the fluorescence intensity as a function of pH. This will reveal the optimal pH range for your experiments and the pKa of the excited state.
Expected Outcome: You will likely observe low fluorescence at higher pH values and a significant increase in fluorescence as the pH drops and the quinoline nitrogen becomes protonated.
Caption: pH effect on quinoline fluorescence.
Question 3: I observe fluorescence quenching after adding a specific substance to my assay. What could be the cause?
This indicates an interaction between your compound and the added substance, a classic case of fluorescence quenching. The two primary mechanisms are static and dynamic (collisional) quenching. Many 8-aminoquinoline derivatives are specifically designed as sensors where this quenching or enhancement upon binding is the desired signal.[10][11][12]
Core Rationale:
-
Metal Ions: 8-aminoquinoline derivatives are well-known chelators for various metal ions, including transition metals like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺.[11][12][13][14] Binding to certain paramagnetic ions (like Cu²⁺ or Co²⁺) often leads to fluorescence quenching.[15] In contrast, binding to diamagnetic ions like Zn²⁺ can sometimes enhance fluorescence (Chelation-Enhanced Fluorescence, CHEF).[11][16]
-
Halide Ions: Anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are known quenchers of quinoline fluorescence, often through a collisional mechanism.[17][18] Note that your compound is a dihydrochloride salt, so a background level of chloride is already present.
-
Molecular Oxygen: Dissolved oxygen in aqueous buffers can quench fluorescence. This can be tested by degassing your buffer (sparging with nitrogen or argon) and comparing the signal to an untreated sample.
Troubleshooting Protocol: Identifying Quenchers
-
Screen Potential Quenchers: If you suspect a contaminant, test each component of your buffer or sample individually. For example, if you are studying protein-ligand binding, measure the fluorescence of your compound in the buffer alone, then with the protein, and then with the ligand.
-
Metal Ion Contamination Check: Add a small amount of a strong chelator like EDTA to your sample. If fluorescence is restored, it strongly suggests that trace metal ion contamination from your buffer or glassware was the cause.
-
Distinguish Quenching Mechanisms (Stern-Volmer Analysis):
-
Prepare a series of samples with a fixed concentration of your fluorophore and increasing concentrations of the suspected quencher.
-
Measure both the fluorescence intensity (for steady-state) and the fluorescence lifetime (if you have the instrumentation).
-
Plot F₀/F vs. [Q] (where F₀ is fluorescence without the quencher, F is fluorescence with the quencher, and [Q] is the quencher concentration).
-
If the plot is linear and the lifetime does not change: The mechanism is likely static quenching (formation of a non-fluorescent ground-state complex).
-
If the plot is linear and the lifetime decreases: The mechanism is dynamic (collisional) quenching.[15]
-
Table 1: Common Quenchers for Quinoline Derivatives
| Quencher Class | Specific Examples | Probable Mechanism | Notes |
| Transition Metals | Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺ | Static (Complex Formation) | Quenching is highly efficient.[13][15] |
| Halide Ions | I⁻, Br⁻, Cl⁻ | Dynamic (Collisional) | Quenching efficiency follows I⁻ > Br⁻ > Cl⁻.[17][18] |
| Molecular Oxygen | O₂ | Dynamic (Collisional) | Can be removed by degassing the solvent. |
| Other Molecules | Pyridine, Anilines | Static or Dynamic | Can occur via electron transfer mechanisms.[19] |
Question 4: My fluorescence signal decreases in a different solvent system. Is this normal?
Yes, this is a well-documented phenomenon known as solvatochromism. The polarity of the solvent can significantly impact the energy levels of the fluorophore's excited state, affecting both the emission wavelength and the quantum yield (intensity).[2][4][5][6]
Core Rationale: When a fluorophore is excited, its dipole moment often changes. In polar solvents, the surrounding solvent molecules will reorient themselves to stabilize the excited state dipole.[4][6] This stabilization lowers the energy of the excited state, leading to a red-shift (longer wavelength) in the emission spectrum. This process can also introduce non-radiative decay pathways, which decrease the overall fluorescence intensity.[2]
-
Polar Protic Solvents (e.g., water, ethanol): Can form hydrogen bonds with the quinoline nitrogen, which can either enhance or quench fluorescence depending on the specific interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Can stabilize the excited state through dipole-dipole interactions.
-
Non-polar Solvents (e.g., Toluene, Hexane): Minimal interaction with the fluorophore's excited state.
Experimental Protocol: Solvent Polarity Test
-
Prepare Solutions: Dissolve your compound at the same concentration in a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).
-
Measure Spectra: For each solution, measure the full excitation and emission spectra.
-
Analyze Data: Record the wavelength of maximum emission (λem,max) and the relative fluorescence intensity for each solvent.
-
Correlate with Polarity: Compare the spectral shifts and intensity changes with a solvent polarity scale (e.g., the Reichardt dye scale). This will characterize your compound's sensitivity to its environment and help you choose the optimal solvent for your assay.[5]
References
-
Bood, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Available at: [Link]
-
Coconote. (2024). Influence of Solvent on Fluorescence Emission. Available at: [Link]
-
Virtual Labs. (2024). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]
-
Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Available at: [Link]
-
Evident Scientific. (2024). Solvent Effects on Fluorescence Emission. Available at: [Link]
-
Molecular Expressions. (2024). Solvent Effects on Fluorescence Emission. Florida State University. Available at: [Link]
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available at: [Link]
-
Bood, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available at: [Link]
-
ResearchGate. (2024). Effects of pH on fluorescence decay. Available at: [Link]
-
Arts, M. J. J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link]
-
Melavanki, R. M., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Available at: [Link]
-
Mataga, N., & Tsuno, S. (1958). The Quenching Action of Pyridine and Quinoline on the Fluorescence of Naphthalene Derivatives. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2024). X-ray structurally characterized quinoline based fluorescent probes for pH sensing. Available at: [Link]
-
Open Access Journals. (2024). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
Wikipedia. (2024). Quenching (fluorescence). Available at: [Link]
-
CORE. (2014). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Available at: [Link]
-
Sensors. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link]
-
UCI Department of Chemistry. (2024). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Available at: [Link]
-
Indian Journal of Pure & Applied Physics. (2005). Photo physical properties of 8-hydroxy quinoline. Available at: [Link]
Sources
- 1. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. coconote.app [coconote.app]
- 5. journalcsij.com [journalcsij.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 19. semanticscholar.org [semanticscholar.org]
"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" purification challenges and solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl-quinolin-8-ylmethyl-amine dihydrochloride. This document addresses the common and often complex challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: Understanding the Purification Challenge
This compound is a bifunctional basic compound, possessing two nitrogen atoms—one on the quinoline ring and a secondary amine in the side chain—that are protonated to form a highly polar dihydrochloride salt. This dual character is the primary source of purification difficulties. The free base is prone to strong interactions with standard purification media, while the salt form has limited solubility in common organic solvents. This guide will navigate these issues with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly or completely sticking to my standard silica gel column, even with polar eluents. What is happening?
A: This is the most common issue encountered when attempting to purify the free-base form of this and similar amine-containing compounds. The root cause is a strong acid-base interaction between the basic amine groups of your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to irreversible adsorption, low recovery, and significant peak tailing, where the peak is distorted and drawn out.[1] Essentially, the silica acts as an acid and "holds on" to your basic compound, preventing it from eluting cleanly with the mobile phase.
Q2: I need to purify the free-base form. What are the most effective chromatography strategies to overcome silica gel interactions?
A: You have several effective options, all designed to mitigate the acidic nature of the stationary phase:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.5-2% v/v).[2][3][4] This additive neutralizes the acidic silanol sites, preventing your target compound from binding strongly. A common eluent system is a gradient of methanol in dichloromethane (DCM) with 1% TEA.
-
Amine-Functionalized Silica: Use a commercially available stationary phase where the silica surface has been functionalized with amine groups (KP-NH).[2] This media effectively masks the residual silanols, minimizing the acid-base interaction and allowing for elution with simpler, less aggressive solvent systems like hexane/ethyl acetate.[2]
-
Switch to a Different Stationary Phase: Basic alumina can be a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: This is an excellent option. In reversed-phase (e.g., C18 silica), you can purify the compound in its protonated (salt) form. By controlling the mobile phase pH with a modifier like formic acid or ammonium formate, you can achieve sharp, symmetrical peaks.[1][3][5] For basic amines, using a mobile phase with a slightly alkaline pH can also be effective, as it keeps the compound in its more lipophilic free-base form, increasing retention and improving separation.[3]
Q3: I'm trying to purify the final product by recrystallizing the dihydrochloride salt, but it either stays dissolved or crashes out as a sticky oil. What should I do?
A: This is a classic challenge with highly polar salts. "Oiling out" occurs when the compound's solubility drops so rapidly that molecules don't have time to arrange into an ordered crystal lattice.
-
Solution 1: Anti-Solvent Crystallization: The most reliable method is to dissolve your salt in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water).[6] Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., acetone, diethyl ether, or ethyl acetate) dropwise at room temperature or while gently warming, until you see persistent turbidity (cloudiness).[6] Then, allow the solution to cool slowly to room temperature and then in a refrigerator. This controlled decrease in solubility promotes the formation of crystals over oil.
-
Solution 2: Control the Cooling Rate: If using a single solvent system, avoid crash-cooling. Let the hot, saturated solution cool slowly to room temperature before placing it in an ice bath or refrigerator. A slower cooling rate gives the molecules time to crystallize properly.
-
Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Q4: What are the most common impurities I should expect, and how do I best remove them?
A: Impurities typically stem from the synthesis route. Common culprits include:
-
Unreacted Starting Materials: For example, an 8-halomethylquinoline precursor. These are often less polar than the final product and can be removed via chromatography of the free base.
-
Synthetic By-products: Quinoline syntheses can sometimes produce isomers or tarry polymeric materials.[7][8] Tars are often removed by an initial filtration or a simple silica plug before detailed purification. Isomers can be very difficult to separate and may require high-resolution chromatography (HPLC).
-
Monohydrochloride Salt: Incomplete protonation can lead to a mixture of the mono- and dihydrochloride salts. This can often be resolved by dissolving the mixture in a suitable solvent and adding a stoichiometric amount of HCl (e.g., as a solution in methanol or ether) to drive the equilibrium to the dihydrochloride form before recrystallization.
Troubleshooting Guides & Protocols
Guide 1: Flash Chromatography of the Free Base
This method is suitable for removing less polar impurities after converting the dihydrochloride salt to its free-base form.
Protocol: Conversion to Free Base
-
Dissolve the crude dihydrochloride salt in a minimum amount of water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate or sodium carbonate) while stirring until the pH is >9. Avoid strong bases like NaOH unless necessary, as they can sometimes cause degradation.
-
The free base will often precipitate as a solid or oil. Extract the aqueous mixture 3-5 times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Workflow: Choosing a Chromatography Method
Caption: Decision workflow for selecting the appropriate chromatography method.
Table 1: Comparison of Chromatographic Methods for the Free Base
| Method | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Standard Normal Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Simple, widely available. | Not Recommended. Severe peak tailing and irreversible adsorption are highly likely.[1][2] |
| Modified Normal Phase | Silica Gel | DCM/Methanol + 1% Triethylamine (TEA) | Uses standard silica; improved peak shape and recovery.[3][4] | TEA can be difficult to remove from fractions; requires careful solvent handling. |
| Amine-Functionalized | Amine-Silica (NH₂) | Hexane/Ethyl Acetate | Excellent peak shape; no need for amine additives in the eluent; simplified workup.[2] | More expensive than standard silica. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid or NH₄OH | Excellent for polar compounds; can purify the salt directly; sharp peaks.[3] | Requires aqueous mobile phases; fractions may require lyophilization or extraction. |
Guide 2: Recrystallization of the Dihydrochloride Salt
This is the preferred method for final purification to obtain a high-purity, crystalline solid.
Protocol: Recrystallization from a Methanol/Acetone System
-
Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot methanol to completely dissolve the solid. Be patient and add the solvent portion-wise to avoid using an excessive amount.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly, and with constant stirring, add acetone (the anti-solvent) dropwise. Continue adding until the solution becomes faintly and persistently cloudy.
-
If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate. The goal is to reach the saturation point.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in a refrigerator (4°C) or an ice bath for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizing the Core Problem in Normal-Phase Chromatography
Caption: The strong acid-base interaction between the amine and silica surface.
Guide 3: Purity Assessment
After purification, it is critical to assess the purity of your this compound.
Table 2: Recommended Analytical Techniques
| Technique | Information Provided | Key Considerations |
| HPLC (Reversed-Phase) | Quantitative purity assessment (e.g., % area). Detects non-volatile impurities. | Use a C18 column with a mobile phase of Water/Acetonitrile containing an acidic modifier like 0.1% TFA or formic acid.[9][10] |
| LC-MS | Purity assessment and confirmation of molecular weight.[11] | Provides definitive identification of the main peak and can help identify impurities. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | The most powerful tool for structural verification. Check for the absence of signals from starting materials or by-products. The ratio of aromatic to aliphatic protons should be correct. |
| Melting Point | Indicator of purity. | A sharp melting point range is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting point. |
References
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- Biotage. (2023). Is there an easy way to purify organic amines?
- Biotage. (2023).
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society.
- Abuiriban, M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- Venkataraman, S., et al. (2010).
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
- Google Patents. (2014).
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Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline and Methyl-quinolin-8-ylmethyl-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the foundation of numerous therapeutic agents.[1] Among its derivatives, 8-hydroxyquinoline has long been recognized for its potent and diverse biological activities. This guide provides an in-depth comparison of 8-hydroxyquinoline with a structurally related analogue, Methyl-quinolin-8-ylmethyl-amine dihydrochloride. While 8-hydroxyquinoline is extensively studied, data on this compound is less prevalent. Therefore, this guide will juxtapose the well-documented activities of 8-hydroxyquinoline with the probable, inferred activities of its aminomethyl derivative, drawing on structure-activity relationships within the broader class of quinoline compounds.
Chemical Structures at a Glance
A fundamental understanding of the chemical structures of these two compounds is crucial to appreciating their differing modes of action.
| Compound | Structure | Key Functional Group at C8 |
| 8-Hydroxyquinoline | Hydroxyl (-OH) | |
| This compound | Methylaminomethyl (-CH2NHCH3) |
The seemingly subtle difference in the substituent at the 8-position—a hydroxyl group versus a methylaminomethyl group—profoundly influences the physicochemical properties and, consequently, the biological activities of these molecules.
Core Mechanism of Action: A Tale of Two Chelators
The biological activity of 8-hydroxyquinoline is inextricably linked to its potent metal-chelating ability.[2] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a bidentate ligand that can sequester essential metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][3] This disruption of metal homeostasis is a key driver of its antimicrobial and anticancer effects.[4]
Conversely, while This compound is anticipated to possess metal-chelating properties, the nature of this chelation would differ. The quinoline nitrogen and the nitrogen of the aminomethyl side chain could participate in metal binding. However, the absence of the hydroxyl group means the chelation chemistry and the stability of the resulting metal complexes would be distinct from those of 8-hydroxyquinoline. The biological activities of 8-aminoquinoline derivatives are also influenced by their ability to intercalate with DNA and their physicochemical properties like lipophilicity, which allows them to cross cell membranes.[5]
Comparative Biological Activities: Evidence and Postulates
This section will explore the comparative activities of the two compounds across several key therapeutic areas.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline is a well-established antimicrobial and antifungal agent.[2][3] Its mechanism of action is largely attributed to the chelation of essential metal ions, which are vital for microbial enzyme function.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
A standardized broth microdilution method is typically employed to determine the MIC of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (8-hydroxyquinoline and this compound) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome: 8-hydroxyquinoline is expected to exhibit potent antimicrobial activity with low MIC values.[3] The activity of This compound is less certain. While some 8-aminoquinoline derivatives show antimicrobial properties, the specific activity of this compound would need to be empirically determined.[5] It is plausible that its mechanism would be less dependent on metal chelation and more on other interactions with the microbial cell.
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted. They can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), inhibition of the proteasome, and targeting of topoisomerase enzymes.[4][6] The chelation of iron and copper, metals that are often upregulated in tumors, is a key aspect of this activity.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Expected Outcome: 8-hydroxyquinoline and its derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] This compound , as an aminoquinoline derivative, may also exhibit anticancer activity. The presence of the basic amine side chain could facilitate interaction with acidic components of the tumor microenvironment or with DNA.[5]
Neuroprotective Effects
Interestingly, despite its potential toxicity at high concentrations, 8-hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8] This is attributed to their ability to chelate excess metal ions (copper, zinc, and iron) that are implicated in amyloid-β plaque formation and oxidative stress in the brain.[8]
Signaling Pathway: 8-Hydroxyquinoline in Neuroprotection
Caption: 8-Hydroxyquinoline's neuroprotective mechanism via metal chelation.
Expected Outcome: The neuroprotective potential of This compound is an open area for investigation. While some 8-aminoquinoline derivatives have been explored for their effects on the central nervous system, the specific impact of the methylaminomethyl substitution on neuroprotective pathways is unknown.[5] Its ability to cross the blood-brain barrier would be a critical factor.
Summary of Comparative Activities
| Feature | 8-Hydroxyquinoline | This compound (Inferred) |
| Primary Mechanism | Potent metal chelation | Likely altered metal chelation, potential for DNA interaction |
| Antimicrobial Activity | Broad-spectrum, well-documented[3] | Possible, but likely through a different mechanism than 8-HQ[5] |
| Anticancer Activity | Induces apoptosis, ROS generation, proteasome inhibition[4][6] | Potentially cytotoxic, mechanism may involve DNA interaction[5] |
| Neuroprotective Activity | Modulates metal-induced neurotoxicity[7][8] | Unknown, dependent on BBB permeability and target interaction |
Conclusion
8-Hydroxyquinoline remains a cornerstone of quinoline-based medicinal chemistry, with a rich history of demonstrated biological activities primarily driven by its metal-chelating properties. This compound, while less explored, represents an intriguing structural analog. The replacement of the 8-hydroxyl group with a methylaminomethyl moiety is expected to significantly alter its mechanism of action, potentially leading to a different spectrum of biological activities. Further empirical investigation into the antimicrobial, anticancer, and neuroprotective properties of this compound is warranted to fully elucidate its therapeutic potential and provide a direct, data-driven comparison with its well-characterized predecessor.
References
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- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Chauhan, A., & Kumar, R. (2020). A review on the synthesis and biological significance of 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115195.
- Gao, C., et al. (2022). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 27(15), 4983.
- Shen, A. Y., et al. (2019). Antimicrobial activity of 8-hydroxyquinoline and its derivatives. Frontiers in Microbiology, 10, 1777.
- Milacic, V., & Dou, Q. P. (2009). 8-hydroxyquinoline and its derivatives as anticancer agents. Current Pharmaceutical Design, 15(28), 3349-3361.
- Kaiser, M., et al. (2020). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. ACS Omega, 5(28), 17356-17369.
- Khan, I., et al. (2018). Synthesis and biological evaluation of 8-aminoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
- Chen, J., et al. (2018). 8-Hydroxyquinoline derivatives and their metal complexes as anticancer agents. European Journal of Medicinal Chemistry, 144, 52-70.
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PubChem. (n.d.). Methyl(quinolin-8-ylmethyl)amine. Retrieved from [Link]
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A Researcher's Guide to Validating In Vitro Efficacy of Novel 8-Quinoline Metal Chelators: A Case Study with Methyl-quinolin-8-ylmethyl-amine dihydrochloride
For researchers in drug discovery and development, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous in vitro testing. This guide offers a comprehensive framework for validating the in vitro results of "Methyl-quinolin-8-ylmethyl-amine dihydrochloride," a putative metal ion chelator from the versatile 8-hydroxyquinoline (8HQ) family. While direct data on this specific molecule is nascent, its structural similarity to known 8HQ derivatives provides a strong rationale for its mechanism of action revolving around metal ion chelation, a pathway implicated in various pathologies from neurodegenerative diseases to cancer.[1][2]
This guide is designed to be a dynamic resource, providing not just protocols, but the scientific reasoning behind experimental choices. We will explore how to systematically confirm the compound's chelating activity, compare its efficacy against established chelators, and elucidate its downstream cellular effects.
The Scientific Premise: 8-Quinoline Derivatives as Potent Metal Ion Chelators
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to bind metal ions, particularly those crucial for biological processes like zinc and iron.[2][3] This chelation can disrupt pathological pathways that are dependent on these metal ions. For instance, in certain cancers, iron is a critical cofactor for enzymes involved in cell proliferation, and its sequestration can induce cytotoxicity.[4] Similarly, the dysregulation of metal ion homeostasis is a hallmark of several neurodegenerative disorders.[2]
Our focus, this compound, is hypothesized to function as a metal ion chelator. The validation of its in vitro activity, therefore, hinges on demonstrating this primary mechanism and its cellular consequences.
Experimental Validation Workflow: A Multi-pronged Approach
A robust validation strategy for a novel chelator involves a tiered approach, starting from direct confirmation of metal binding and progressing to cell-based assays that reveal its biological impact.
Caption: Logic of a metal rescue experiment to validate the mechanism of action.
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | GI₅₀ (µM) | GI₅₀ with Zinc Rescue (µM) |
| This compound | MDA-MB-231 | 8.5 ± 1.2 | > 100 |
| Dp44mT (Positive Control) [4] | MDA-MB-231 | 0.1 ± 0.02 | > 20 |
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro validation of this compound as a novel metal ion chelator. By systematically progressing through the tiers of experimentation—from direct biochemical assays to cell-based functional and mechanistic studies—researchers can build a robust data package that substantiates the compound's proposed mechanism of action.
Positive results from these validation studies would pave the way for more advanced in vitro characterization, including the assessment of its effects on specific signaling pathways known to be modulated by metal ions, such as the MAPK/ERK pathway. [5]Furthermore, understanding the compound's selectivity for different metal ions and its off-target effects will be crucial for its development as a potential therapeutic agent.
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ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 19, 2026, from [Link]
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MDPI. (2022). Chelation of Zinc with Biogenic Amino Acids: Description of Properties Using Balaban Index, Assessment of Biological Activity on Spirostomum Ambiguum Cellular Biosensor, Influence on Biofilms and Direct Antibacterial Action. International Journal of Molecular Sciences, 23(16), 8979. [Link]
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ResearchGate. (n.d.). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]
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Journal of Laboratory Physicians. (2022). In Vitro Efficacy of Biocompatible Zinc Ion Chelating Molecules as Metallo-β-Lactamase Inhibitor among NDM Producing Escherichia coli. Journal of Laboratory Physicians, 14(03), 299-305. [Link]
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National Institutes of Health. (2013). Chelators for Investigating Zinc Metalloneurochemistry. Inorganica Chimica Acta, 400, 103-115. [Link]
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National Institutes of Health. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11091-11116. [Link]
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MDPI. (2020). Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents. Applied Sciences, 10(12), 4118. [Link]
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National Institutes of Health. (2005). Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells. Journal of Bone and Mineral Metabolism, 23(2), 145-151. [Link]
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National Institutes of Health. (2016). In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. PLoS One, 11(10), e0165275. [Link]
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MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 164. [Link]
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University of Saskatchewan. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. Retrieved January 19, 2026, from [Link]
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Redalyc. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44, e59739. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of Methyl-quinolin-8-ylmethyl-amine dihydrochloride and Other Quinoline-Based Compounds
For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth comparison of potential cross-reactivity for "Methyl-quinolin-8-ylmethyl-amine dihydrochloride," a quinoline-based compound, by examining the known selectivity profiles of structurally related and functionally analogous approved drugs. By understanding the off-target interactions of well-characterized quinoline derivatives, we can establish a framework for assessing the cross-reactivity of novel molecules within this important chemical class.
The Critical Importance of Cross-Reactivity Profiling
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4][5] This therapeutic versatility arises from the ability of quinoline derivatives to interact with a diverse range of biological targets, most notably protein kinases and DNA-associated enzymes like topoisomerases.[2][6][7]
However, this same promiscuity can lead to off-target effects and potential toxicity. Cross-reactivity, the interaction of a compound with targets other than its intended one, can confound experimental results and lead to unforeseen adverse events in a clinical setting.[8][9] Therefore, a thorough assessment of a compound's selectivity is a critical step in its development as a reliable research tool or a safe and effective therapeutic.
This guide will utilize the known cross-reactivity profiles of three FDA-approved quinoline-based kinase inhibitors—Lapatinib , Bosutinib , and Cabozantinib —as benchmarks for comparison. While direct experimental data for "this compound" is not publicly available, the principles and methodologies outlined here provide a robust roadmap for its characterization.
Visualizing the Chemical Landscape
To understand the potential for cross-reactivity, it is essential to visualize the chemical structures of the compounds .
Figure 1. Structural relationship between Methyl-quinolin-8-ylmethyl-amine and selected quinoline-based kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Selectivity
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, they are a major class of drug targets. The following sections detail the known cross-reactivity profiles of our three comparator compounds.
Lapatinib: A Dual Tyrosine Kinase Inhibitor with Known Off-Targets
Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2) tyrosine kinases.[10] While effective in treating HER2-positive breast cancer, kinome-wide screening has revealed that Lapatinib interacts with numerous other kinases.[1][11]
A KINOMEscan™ assay, which measures the binding of a compound to a large panel of kinases, demonstrates that at a concentration of 10 µM, Lapatinib binds to a significant number of off-target kinases with varying affinities.[1] This broad interaction profile underscores the importance of comprehensive screening to understand the full biological activity of a compound.
Bosutinib: A Dual Src/Abl Inhibitor with a More Defined Profile
Bosutinib is an inhibitor of the Src and Abl tyrosine kinases and is used in the treatment of chronic myeloid leukemia (CML).[2][8] Compared to some other kinase inhibitors, Bosutinib is reported to have minimal activity against platelet-derived growth factor receptor (PDGFR) and KIT, which may contribute to its lower incidence of certain side effects.[2][8] However, it is known to inhibit other kinases, and its off-target effects can lead to adverse events such as gastrointestinal issues.[12]
Cabozantinib: A Multi-Kinase Inhibitor with a Broad Spectrum
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, and is used to treat various cancers.[4] Its broad-spectrum activity is integral to its therapeutic efficacy but also contributes to a wide range of on- and off-target toxicities, such as hypertension, hand-foot skin reaction, and diarrhea.[3][9] The extensive side-effect profile of Cabozantinib highlights the clinical consequences of engaging multiple signaling pathways.
| Compound | Primary Targets | Known Off-Targets/Cross-Reactivities | Common Adverse Events (Indicative of Off-Target Effects) |
| Lapatinib | EGFR, HER2[10] | Multiple kinases as identified by KINOMEscan™[1][11] | Diarrhea, rash, nausea, fatigue |
| Bosutinib | Src, Abl[2][8] | Minimal activity against PDGFR and KIT[2][8] | Diarrhea, nausea, vomiting, rash[12] |
| Cabozantinib | VEGFR, MET, AXL[4] | RET, KIT, ROS1[4] | Diarrhea, fatigue, hypertension, hand-foot syndrome[3][9] |
Table 1. Comparative overview of quinoline-based kinase inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of "this compound," a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for such an investigation.
Kinome-Wide Profiling
The most direct way to assess kinase cross-reactivity is through broad panel screening. Services like Eurofins' KINOMEscan® or similar platforms offer binding assays against hundreds of kinases.[13]
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan™)
Figure 2. Workflow for a competition binding-based kinome scan.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve "this compound" in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Execution: The test compound is incubated with a kinase-tagged phage and an immobilized ligand that binds to the active site of the kinase.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the kinase bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. Low percentages indicate strong inhibition.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular context.[14] It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Figure 3. General workflow for a Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with "this compound" or a vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Competitive Binding Assays
For known or suspected targets, competitive binding assays can provide quantitative data on binding affinity (Ki).
Step-by-Step Protocol:
-
Assay Setup: A known labeled ligand (e.g., fluorescently or radiolabeled) for the target of interest is incubated with the target protein.
-
Competition: Increasing concentrations of the unlabeled test compound ("this compound") are added to compete with the labeled ligand for binding to the target.
-
Detection: The amount of labeled ligand bound to the target is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined. The IC50 value can then be used to calculate the inhibition constant (Ki).
Conclusion and Future Directions
While the precise cross-reactivity profile of "this compound" remains to be experimentally determined, this guide provides a comprehensive framework for its evaluation. By leveraging the knowledge gained from well-characterized quinoline-based drugs like Lapatinib, Bosutinib, and Cabozantinib, researchers can anticipate potential off-target interactions and design a robust experimental plan to thoroughly characterize this novel compound.
A systematic approach combining broad kinome-wide screening with cell-based target engagement assays and quantitative binding studies will be crucial in elucidating the selectivity of "this compound." This will not only enable more reliable interpretation of experimental data but also pave the way for its potential development as a selective chemical probe or a therapeutic agent with a well-defined safety profile.
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The Quinoline Core: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Structure-Activity Relationship of Methyl-quinolin-8-ylmethyl-amine Dihydrochloride and its Analogs
For Immediate Release to the Scientific Community
In the landscape of medicinal chemistry, the quinoline moiety stands out as a "privileged structure," a foundational scaffold for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimalarial, anticancer, antimicrobial, and neuroprotective properties.[1][3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-based compounds, with a particular focus on the Methyl-quinolin-8-ylmethyl-amine dihydrochloride scaffold and its analogs. By examining the intricate interplay between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a critical resource for the rational design of next-generation quinoline-based therapeutics.
The Central Role of the 8-Aminoquinoline Moiety
The 8-aminoquinoline core is a cornerstone of antimalarial drug discovery, with primaquine being a notable example.[3] The mechanism of action, while not fully elucidated, is believed to involve metabolic activation to reactive intermediates that induce oxidative stress within the parasite.[1][6] The structure of the 8-aminoquinoline can be systematically modified at several key positions to modulate its activity and therapeutic index.
Key Structural Features Influencing Biological Activity:
-
The Quinoline Nucleus: While the quinoline ring is a common feature in many active compounds, some studies suggest it may not be absolutely essential for certain biological activities.[7] However, its presence is a defining characteristic of this class of compounds.
-
The 8-Amino Group: The nature of the substituent on the 8-amino group is critical. For antimalarial activity, a secondary amine is often preferred.[8] The terminal amino group on the side chain can be primary, secondary, or tertiary, each influencing the compound's potency and toxicity.[9] For instance, primaquine, with a primary terminal amine, is generally less toxic than its tertiary amine counterpart, pamaquine.[10]
-
The Side Chain: The length and composition of the alkyl chain connecting the 8-amino group to the terminal amine significantly impact activity. A pentyl side chain is often associated with maximal antimalarial activity.[10]
-
Substitution on the Quinoline Ring:
-
Position 6: A methoxy group at this position is generally considered crucial for optimal antimalarial activity.[11] Its replacement with other groups, such as an ethoxy group or a halogen, can reduce activity or increase toxicity.[11]
-
Positions 2, 3, and 5: Substitutions at these positions generally lead to a decrease in activity.[9]
-
Position 4: The introduction of a methyl group at the 4-position can result in active compounds.[9]
-
Comparative Analysis of Methyl-quinolin-8-ylmethyl-amine Analogs
While extensive research exists for 8-aminoquinolines with longer side chains, the SAR of compounds with a shorter methyl-amine linker, such as Methyl-quinolin-8-ylmethyl-amine, is less documented in publicly available literature. However, by extrapolating from the broader class of 8-aminoquinoline derivatives, we can infer key relationships and guide future research.
The following table summarizes the expected impact of structural modifications on the biological activity of Methyl-quinolin-8-ylmethyl-amine analogs, based on established SAR principles for 8-aminoquinolines.
| Modification | Position | Expected Impact on Activity | Rationale/Supporting Evidence |
| Variation of the N-methyl group | Side Chain | Altered potency and selectivity. | The nature of the terminal amine (primary, secondary, tertiary) is a key determinant of activity and toxicity in 8-aminoquinolines.[9] |
| Introduction of a methoxy group | 6 | Potential increase in antimalarial activity. | A 6-methoxy group is a common feature in potent antimalarial 8-aminoquinolines.[11] |
| Introduction of a halogen | 5 or 7 | Likely decrease in activity. | Substitution at these positions often leads to a loss of antimalarial activity.[7] |
| Introduction of a methyl group | 4 | May retain or slightly modify activity. | 4-methyl substitution has been shown to yield active compounds in other 8-aminoquinoline series.[9] |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of quinoline derivatives involves a range of in vitro and in vivo assays. The choice of assay depends on the therapeutic area of interest.
Antimalarial Activity Assays:
A crucial step in antimalarial drug discovery is the evaluation of a compound's efficacy against different stages of the Plasmodium parasite's life cycle.
Step-by-Step Protocol for In Vitro Antiplasmodial Activity Assay:
-
Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., chloroquine-sensitive and -resistant strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well plate, add parasitized erythrocytes and the serially diluted compounds. Include positive (e.g., chloroquine) and negative (solvent) controls.
-
Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Quantification of Parasite Growth: Measure parasite growth inhibition using methods such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Microscopy: Giemsa-stained smears can be used to visually count the number of infected red blood cells.
-
Lactate dehydrogenase (LDH) assay: This enzyme is released from parasites and its activity can be measured spectrophotometrically.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound.
Anticancer Activity Assays:
The cytotoxic effects of quinoline derivatives against various cancer cell lines are a key indicator of their potential as anticancer agents.
Step-by-Step Protocol for MTT Assay:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Visualizing the Synthetic Pathway
The synthesis of 8-aminoquinoline derivatives is a well-established process in medicinal chemistry. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic workflow for 8-aminoquinoline derivatives.
The Future of Quinoline-Based Drug Discovery
The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[2] While significant progress has been made in understanding the SAR of 8-aminoquinolines, particularly in the context of antimalarial drugs, further research is needed to fully elucidate the potential of derivatives with shorter side chains, such as Methyl-quinolin-8-ylmethyl-amine. Systematic SAR studies on these analogs, coupled with advanced computational modeling and target identification, will be instrumental in designing the next generation of quinoline-based drugs with improved efficacy and safety profiles.
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"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" benchmarking against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of Bosutinib, a prominent 4-anilino-3-quinolinecarbonitrile derivative, benchmarked against other well-established Src/Abl tyrosine kinase inhibitors. By examining its performance through supporting experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers and clinicians in the field of oncology and drug development.
Introduction: The Critical Role of Src/Abl Kinase Inhibition in Oncology
Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signal transduction pathways, regulating essential cellular processes such as growth, proliferation, differentiation, and survival.[1] Dysregulation of these signaling cascades, often due to genetic mutations, can lead to uncontrolled cell growth and the development of cancer. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[2][3] Furthermore, the Src family of kinases (SFKs) are frequently overexpressed and hyperactivated in a variety of solid tumors, contributing to tumor progression, metastasis, and angiogenesis.[4]
Bosutinib (brand name BOSULIF) is an orally active, potent, ATP-competitive inhibitor of both Src and Abl kinases.[5][6] Its dual inhibitory mechanism allows it to effectively target the oncogenic signaling pathways in both CML and certain solid tumors.[2][4] This guide will benchmark Bosutinib against two other significant Src/Abl inhibitors: Dasatinib and Saracatinib, providing a comparative overview of their inhibitory profiles and clinical relevance.
Comparative Inhibitory Potency: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of Bosutinib, Dasatinib, and Saracatinib against their primary kinase targets, Src and Abl. This data, collated from various preclinical studies, highlights the distinct inhibitory profiles of each compound.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Bosutinib | Src | 1.2 - 3.8 | [5][7] |
| Abl | 1.0 | [5] | |
| Dasatinib | Src | 0.5 | |
| Bcr-Abl | < 1.0 | [8] | |
| Saracatinib (AZD0530) | Src | 2.7 | [9][10] |
| Abl | 30 | [9][10] |
Analysis of Inhibitory Profiles:
The data clearly indicates that all three compounds are potent inhibitors of Src and Abl kinases, with IC50 values in the low nanomolar range. Bosutinib and Dasatinib exhibit potent dual inhibition of both Src and Abl, while Saracatinib shows a preference for Src over Abl.[9][10] This distinction in their inhibitory profiles can translate to differences in their therapeutic applications and side-effect profiles.
Mechanism of Action: Disrupting Oncogenic Signaling
Bosutinib exerts its anti-cancer effects by binding to the ATP-binding site of the Src and Abl kinase domains, thereby blocking their phosphotransferase activity.[11] This inhibition prevents the downstream phosphorylation of substrate proteins involved in cell signaling pathways that promote cancer cell proliferation and survival.[4]
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Clinical Significance and Applications
Bosutinib:
Bosutinib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients with newly diagnosed chronic phase Philadelphia chromosome-positive (Ph+) CML. [12][13]It is also indicated for patients with chronic, accelerated, or blast phase Ph+ CML who are resistant or intolerant to prior therapy. [3][13]Clinical trials have demonstrated that Bosutinib leads to significantly higher rates of major molecular response compared to imatinib in newly diagnosed CML patients. [10]Its distinct side-effect profile, with less myelosuppression compared to some other TKIs, makes it a valuable therapeutic option. [14] Dasatinib:
Dasatinib is another potent second-generation TKI approved for the treatment of all phases of CML and Ph+ acute lymphoblastic leukemia (ALL) in patients who are resistant or intolerant to imatinib. [4][9]It is also approved for first-line treatment of CML. [9]Dasatinib is known for its ability to cross the blood-brain barrier, making it a potential option for patients with central nervous system relapse. [2] Saracatinib:
Saracatinib is an investigational dual Src/Abl inhibitor that has been evaluated in numerous clinical trials for various solid tumors, including prostate, breast, ovarian, and lung cancers. [5]More recently, its therapeutic potential is being explored in non-oncological indications such as idiopathic pulmonary fibrosis and Alzheimer's disease, highlighting the diverse roles of Src kinase in different pathologies. [15][16]
Conclusion
Bosutinib stands as a highly effective dual Src/Abl kinase inhibitor with a well-established role in the management of CML. Its potent inhibitory activity, coupled with a manageable safety profile, makes it a critical component of the therapeutic arsenal against this hematologic malignancy. The comparative data presented in this guide underscores the subtle yet significant differences among Bosutinib and other Src/Abl inhibitors like Dasatinib and Saracatinib. A thorough understanding of these distinctions in their inhibitory profiles, mechanisms of action, and clinical applications is paramount for researchers and clinicians to make informed decisions in both the laboratory and the clinic, ultimately advancing the development of more effective and personalized cancer therapies.
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A Comparative Analysis of 8-Aminoquinoline Derivatives Against Standard Anti-Infective Agents
An Objective Evaluation of a Promising Class of Therapeutic Compounds
In the landscape of drug discovery, the quinoline scaffold has long been a cornerstone for the development of potent therapeutic agents. While specific data for Methyl-quinolin-8-ylmethyl-amine dihydrochloride is not extensively available in public literature, a deep dive into the broader class of 8-aminoquinoline derivatives reveals a wealth of promising anti-infective properties. This guide provides a comparative analysis of these derivatives against established standard-of-care drugs, with a focus on their potential as antileishmanial and antimalarial agents, supported by available preclinical data.
Introduction to 8-Aminoquinolines: A Versatile Pharmacophore
The 8-aminoquinoline core is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and its ability to interact with various biological targets.[1][2] This has led to the development of numerous derivatives with a wide spectrum of activities, including anticancer, neuroprotective, and, most notably, anti-infective capabilities.[3][4] The therapeutic potential of these compounds often stems from their ability to disrupt essential processes in pathogenic organisms.[5]
The mechanism of action for many quinoline derivatives is multifaceted but is often linked to their ability to chelate metal ions, which can interfere with vital enzymatic functions within the pathogen.[1][6] This interference can lead to a cascade of events, ultimately resulting in the inhibition of growth or death of the infectious agent.
Comparative Efficacy: 8-Aminoquinolines vs. Standard Drugs
To provide a clear comparison, we will focus on the antileishmanial and antimalarial activity of novel 8-aminoquinoline analogues as reported in a comprehensive study on their synthesis and biological evaluation.[7][8]
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current standard of care includes drugs like pentamidine, which can have significant side effects. Research into new, less toxic, and more effective treatments is ongoing. Several synthesized 8-quinolinamines have demonstrated in vitro antileishmanial activities comparable to pentamidine.[7][8]
| Compound/Drug | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |
| Pentamidine (Standard) | 0.84 - 5.0 | 1.95 - 7.0 |
| Synthesized 8-Quinolinamines | 0.84 - 5.0 | 1.95 - 7.0 |
| Table 1: In Vitro Antileishmanial Activity of 8-Quinolinamines Compared to Pentamidine.[7][8] |
The data indicates that several of the novel 8-quinolinamine compounds exhibit potent antileishmanial activity, with IC₅₀ and IC₉₀ values falling within the same range as the standard drug, pentamidine.[7][8] This suggests that the 8-aminoquinoline scaffold is a promising starting point for the development of new antileishmanial drugs.
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a major global health challenge, with drug resistance being a significant concern. The 8-aminoquinoline class has historically been important in antimalarial therapy, with primaquine being a key example. A study on novel 8-quinolinamines showed potent in vitro activity against both drug-sensitive (D6) and drug-resistant (W2) strains of Plasmodium falciparum.[7][8]
| Compound/Drug | P. falciparum D6 IC₅₀ (ng/mL) | P. falciparum W2 IC₅₀ (ng/mL) |
| Synthesized 8-Quinolinamines | 20 - 4760 | 22 - 4760 |
| Table 2: In Vitro Antimalarial Activity of 8-Quinolinamines.[7][8] |
Furthermore, the most promising of these analogues demonstrated significant in vivo efficacy in mouse models, curing all animals at a dose of 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis.[7][8]
A Note on Cytotoxicity
A crucial aspect of drug development is ensuring a favorable safety profile. Encouragingly, the study on these broad-spectrum anti-infective 8-quinolinamines reported that none of the tested compounds exhibited cytotoxicity.[7][8] This suggests a promising therapeutic window for this class of compounds, warranting further investigation.
Experimental Methodologies
The following are detailed protocols for the evaluation of anti-infective activity, based on standard methodologies in the field.
In Vitro Antileishmanial Activity Assay
-
Parasite Culture: Leishmania donovani promastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 25°C.
-
Compound Preparation: Test compounds and the standard drug (pentamidine) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Plate Preparation: In a 96-well plate, the serially diluted compounds are added to the wells.
-
Parasite Addition: Leishmania promastigotes in the logarithmic phase of growth are added to each well at a density of 1 x 10⁶ cells/mL.
-
Incubation: The plates are incubated at 25°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution (e.g., AlamarBlue) and measuring fluorescence or absorbance after a further incubation period.
-
Data Analysis: The IC₅₀ and IC₉₀ values are calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
Caption: Workflow for in vitro antileishmanial activity assay.
In Vivo Antimalarial Efficacy in a Mouse Model
-
Animal Model: Swiss mice are used for the study.
-
Infection: Mice are infected intraperitoneally with Plasmodium berghei (for drug-sensitive studies) or Plasmodium yoelii nigeriensis (for multidrug-resistant studies).
-
Drug Administration: The test compounds are administered orally or via another appropriate route once daily for a specified number of days, starting from the day of infection.
-
Parasitemia Monitoring: Blood smears are taken from the tail vein of the mice daily to monitor the level of parasitemia.
-
Endpoint: The study continues until a defined endpoint, such as a certain level of parasitemia in the control group or for a set number of days post-infection.
-
Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the untreated control group and the number of mice cured.
Caption: Workflow for in vivo antimalarial efficacy study.
Conclusion
While specific data on "this compound" is limited, the broader class of 8-aminoquinoline derivatives demonstrates significant potential as a source of novel anti-infective agents. The preclinical data for related analogues show efficacy comparable to standard drugs like pentamidine for leishmaniasis and potent activity against both drug-sensitive and drug-resistant strains of malaria parasites. The lack of observed cytotoxicity in these studies further enhances their appeal for continued research and development. Future work should focus on elucidating the specific structure-activity relationships within this class to optimize both potency and safety, with the ultimate goal of developing new therapies to combat these challenging infectious diseases.
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Illuminating the Mechanism: A Comparative Guide to Confirming Target Engagement for Methyl-quinolin-8-ylmethyl-amine dihydrochloride
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental evidence. A critical milestone in this journey is the confirmation of target engagement—demonstrating that a compound physically interacts with its intended biological target within the complex milieu of a cell. This guide provides a comprehensive comparison of state-of-the-art methodologies to confirm target engagement for "Methyl-quinolin-8-ylmethyl-amine dihydrochloride," a compound belonging to the versatile 8-hydroxyquinoline class known for a wide spectrum of biological activities, including metal chelation and potential applications in oncology and neurodegenerative diseases.[1][2][3][4]
While the specific protein targets of this compound are not yet fully elucidated, this guide will equip researchers with the strategic and technical knowledge to not only identify its putative targets but also to validate these interactions with high confidence. We will delve into the principles, protocols, and comparative advantages of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads Pulldown Assays, and Co-Immunoprecipitation (Co-IP) followed by Western Blotting.
The Central Challenge: From Phenotype to Molecular Target
The initial discovery of a bioactive compound like this compound often stems from a phenotypic screen, where a desirable cellular effect is observed. However, a crucial subsequent step is to unravel the precise molecular mechanism responsible for this effect.[5] Identifying the direct protein target(s) is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct interaction between a drug and its target is fundamental to explaining its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Knowledge of the target enables rational drug design and optimization of the compound's potency and selectivity.[6][7]
-
Safety and Toxicity Profiling: Off-target interactions can lead to undesirable side effects. Identifying all binding partners is crucial for a comprehensive safety assessment.
-
Biomarker Development: Target engagement can serve as a valuable biomarker in preclinical and clinical studies to monitor drug activity.[8]
This guide will provide a roadmap for researchers to navigate the complexities of target identification and validation for novel compounds like this compound.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the suspected target, the availability of specific reagents, and the desired throughput. Below is a comparative overview of three widely adopted methods.
| Assay | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5][8][9] | Label-free, applicable to endogenous proteins in intact cells or lysates, and provides direct evidence of physical interaction in a cellular context.[5][10][11] | Requires a specific and high-quality antibody for detection by Western blot; lower throughput for traditional methods. | Thermal shift curves, isothermal dose-response curves (EC50). |
| Kinobeads Pulldown Assay | Immobilized, broad-spectrum kinase inhibitors are used to capture a large portion of the cellular kinome. A test compound competes for binding, and the displaced kinases are identified and quantified by mass spectrometry.[12][13][14] | High-throughput screening of hundreds of kinases simultaneously, provides a broad selectivity profile, does not require a specific antibody for the target.[12][15] | Primarily applicable to kinases and ATP-binding proteins, requires specialized reagents and mass spectrometry instrumentation. | Dose-response curves for kinase displacement (IC50 values). |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody to a suspected target protein is used to pull down the protein and any interacting partners from a cell lysate. The presence of the compound can enhance or disrupt this interaction.[16][17] | Widely used and well-established for studying protein-protein interactions, can be used to see if a compound modulates these interactions.[17][18] | Requires a high-quality antibody for immunoprecipitation, indirect evidence of target engagement, and prone to non-specific binding.[17] | Western blot bands indicating the presence or absence of interacting proteins. |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed, step-by-step protocols for each methodology. These protocols are designed to be adaptable for the investigation of this compound.
I. Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[5][9][11] The underlying principle is that ligand binding confers thermal stability to the target protein.[8][10]
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one that shows a phenotypic response to the compound) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.
-
Divide the cell suspension into two tubes: one for treatment with this compound (at a concentration determined from dose-response studies) and one for the vehicle control (e.g., DMSO).
-
Incubate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[9]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE, followed by Western blotting using a specific antibody against the putative target protein.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]
-
II. Kinobeads Pulldown Assay for Target Discovery
For a compound with an unknown target, particularly if it is suspected to interact with kinases, the Kinobeads pulldown assay is an excellent discovery tool.[12][13] This chemical proteomics approach allows for the unbiased profiling of a compound against a large portion of the kinome.[12][14]
Experimental Workflow for Kinobeads Pulldown Assay
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Independent Verification of a Novel Anticancer Agent: A Comparative Guide to Methyl-quinolin-8-ylmethyl-amine dihydrochloride
This guide provides a comprehensive framework for the independent verification of the anticancer properties of Methyl-quinolin-8-ylmethyl-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols and contextualizes the potential findings through a comparative analysis with established quinoline-based compounds. By adhering to the principles of scientific integrity, this guide aims to empower researchers to rigorously evaluate this promising molecule and its potential as a novel therapeutic agent.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent efficacy through diverse mechanisms of action.[4][5][6] These mechanisms include, but are not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2][6]
This compound is a novel derivative within this class. Its structural features, particularly the quinoline core and the aminomethyl side chain, suggest a potential for anticancer activity. The dihydrochloride salt form enhances its aqueous solubility, a favorable characteristic for biological testing and formulation development. This guide will provide the necessary tools to independently verify and characterize its anticancer profile.
Postulated Mechanism of Action: A Multifaceted Approach
Based on the extensive literature on quinoline derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered around the induction of apoptosis and cell cycle arrest. The quinoline nucleus can intercalate into DNA, potentially leading to the inhibition of topoisomerase enzymes and subsequent DNA damage.[1][7][8][9] Furthermore, many quinoline derivatives are known to modulate the activity of key signaling proteins, such as those in the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell growth and survival.[10][11]
Another plausible mechanism, particularly given the 8-substituted amine structure, is the chelation of intracellular metal ions. Compounds like the 8-hydroxyquinoline, Clioquinol, act as ionophores, disrupting metal homeostasis and inducing cellular stress, which can lead to apoptosis.[9][12] Some quinoline derivatives have also been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and triggering apoptosis.[13][14]
Caption: Putative multi-target mechanism of action for this compound.
Comparative Analysis: Benchmarking Against Established Quinoline Anticancer Agents
To provide a context for the experimental findings, it is crucial to compare the activity of this compound with well-characterized quinoline derivatives. Clioquinol and PBT2 serve as excellent comparators due to their structural similarities (8-substituted quinolines) and established anticancer activities.
Clioquinol , an 8-hydroxyquinoline, was initially used as an antimicrobial agent but has been repurposed as a potential anticancer drug. Its mechanism of action is thought to involve its role as a metal ionophore, disrupting cellular metal homeostasis and inducing apoptosis.[9][12] It has shown efficacy in various cancer cell lines.[15]
PBT2 , another 8-hydroxyquinoline derivative, has been investigated in clinical trials for neurodegenerative diseases and has also demonstrated anticancer properties.[16][17][18] Its mechanism is also linked to the modulation of metal ions.
The following table provides a summary of reported IC50 values for various quinoline derivatives across different cancer cell lines. This data will serve as a benchmark for evaluating the potency of this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | Clioquinol | Multiple Myeloma (RPMI 8226) | ~5 | [15] |
| Clioquinol | Prostate (PC-3) | ~3 | [15] | |
| Clioquinol | Breast (MCF-7) | ~4 | [15] | |
| Quinoline-Chalcone Hybrid | Compound 12e | Gastric (MGC-803) | 1.38 | [19] |
| Compound 12e | Colon (HCT-116) | 5.34 | [19] | |
| Compound 12e | Breast (MCF-7) | 5.21 | [19] | |
| 2-Arylquinoline | Quinoline 13 | Cervical (HeLa) | 8.3 | [19] |
| Quinoline-Imidazole | Compound 12a | Hepatocellular (HepG2) | 2.42 | [20] |
| Compound 12a | Lung (A549) | 6.29 | [20] | |
| Compound 12a | Prostate (PC-3) | 5.11 | [20] |
Experimental Protocols for Independent Verification
This section provides detailed, step-by-step methodologies for the in vitro evaluation of this compound's anticancer activity. These protocols are designed to be self-validating and include appropriate controls.
Caption: A streamlined workflow for the in vitro anticancer assessment of quinoline derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][21][22][23] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Clioquinol, and PBT2 in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][20][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and comparators at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14][19][25][26] Many anticancer agents induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes and Interpretation
The experimental data generated from these protocols will allow for a comprehensive evaluation of this compound's anticancer potential.
-
Potency: The IC50 values from the MTT assay will quantify the cytotoxic potency of the compound against various cancer cell lines. A comparison with the IC50 values of Clioquinol and other quinoline derivatives will benchmark its relative efficacy.
-
Mechanism of Cell Death: The apoptosis assay will reveal whether the compound induces programmed cell death. A significant increase in the Annexin V-positive cell population would confirm an apoptotic mechanism.
-
Impact on Cell Proliferation: The cell cycle analysis will determine if the compound inhibits cell proliferation by causing arrest at a specific phase of the cell cycle. An accumulation of cells in the G2/M phase, for instance, is a common mechanism for DNA-damaging agents.[4][12][23]
Conclusion
This guide provides a robust and scientifically sound framework for the independent verification of the anticancer findings for this compound. By employing the detailed experimental protocols and leveraging the comparative data on established quinoline-based anticancer agents, researchers can generate high-quality, reproducible data. This will be instrumental in elucidating the compound's mechanism of action and assessing its potential for further development as a novel cancer therapeutic. The multifaceted nature of quinoline pharmacology suggests that a thorough investigation, as outlined here, is essential to unlock the full therapeutic promise of this intriguing class of molecules.
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PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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cell lines ic50: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]
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PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Study Details | NCT01590888 | Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease | ClinicalTrials.gov. (n.d.). Retrieved January 19, 2026, from [Link]
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Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Vulnerability of Antioxidant Drug Therapies on Targeting the Nrf2-Trp53-Jdp2 Axis in Controlling Tumorigenesis - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Methyl-quinolin-8-ylmethyl-amine Dihydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Precautionary Approach
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a derivative of quinoline. Quinoline and its related compounds are recognized as hazardous substances.[1][2] They are often classified as toxic if swallowed, harmful in contact with skin, and capable of causing serious eye irritation.[2] Furthermore, many quinoline derivatives exhibit toxicity to aquatic life with long-lasting effects.[1][2][3] The amine hydrochloride functional group also necessitates careful handling, as these compounds are typically treated as hazardous chemical waste.[4][5]
Given these potential hazards, all waste containing this compound must be managed as hazardous waste. This precautionary principle is essential for mitigating risks in the absence of compound-specific data.
Immediate Safety and Handling Prerequisites
Before beginning any disposal procedure, the following personal protective equipment (PPE) is mandatory to prevent exposure.[4][6]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions containing the compound.[4][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption or irritation.[4][6] |
| Body Protection | A laboratory coat. | Protects clothing from contamination.[4][6] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling any fine particles of the solid compound.[4][7][8] |
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through collection and subsequent incineration by a licensed professional waste disposal service.[4][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][3][5]
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and store this compound waste for professional disposal.
Materials:
-
Waste containing this compound (solid or in solution).
-
A designated, compatible, and clearly labeled hazardous waste container.
-
Required Personal Protective Equipment (PPE).
Procedure:
-
Segregation: It is critical to keep waste containing this compound separate from other chemical waste streams to avoid potentially dangerous reactions.[4][5]
-
Waste Transfer (Solid): Carefully transfer the solid waste into the designated hazardous waste container. Take measures to avoid the generation of dust.[4][11]
-
Waste Transfer (Liquid): For solutions containing the compound, pour the liquid waste carefully into a designated, compatible hazardous waste container.
-
Container Sealing: Securely seal the waste container to prevent any leaks or spills.[1][11]
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers mandated by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a certified waste disposal service.[4][9][11]
Decision Workflow for Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[1][3] Consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[4]
References
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New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
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Chemsrc. CAS#:1187933-26-1 | this compound. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 8-Methylquinoline. [Link]
-
University of California, Berkeley. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. [Link]
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Personal protective equipment for handling Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Comprehensive Safety and Handling Guide: Methyl-quinolin-8-ylmethyl-amine dihydrochloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
As researchers and scientists in the fast-paced environment of drug development, our focus is often on the groundbreaking potential of novel compounds. However, the foundation of innovative research is built upon a bedrock of safety and meticulous handling protocols. This guide provides essential, immediate safety and logistical information for handling this compound. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of the experiment, and environmental safety.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary objective is to minimize exposure through engineering controls, with Personal Protective Equipment (PPE) serving as the final barrier.
-
Ventilation: All work with this compound, particularly when handling the solid form, must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.[1][5][6] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
-
Designated Area: Establish a designated area for the handling, weighing, and preparation of solutions of this compound. This area should be clearly marked and restricted to authorized personnel.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (ASTM D6978 rated) | Provides a robust barrier against skin contact.[7] Double-gloving is a standard practice when handling potentially hazardous compounds to protect against undetected punctures or tears in the outer glove.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against splashes, aerosols, and dust particles that can cause serious eye damage.[2][4] |
| Body Protection | A disposable, polyethylene-coated gown with long sleeves and a closed back | Offers protection against spills and contamination of personal clothing.[8] The polyethylene coating provides an additional layer of chemical resistance. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Necessary when handling the powder outside of a containment hood or if there is a risk of aerosol generation.[2][9] Surgical masks do not provide adequate respiratory protection from chemical dust.[9] |
| Foot Protection | Disposable, water-resistant, and skid-resistant shoe covers | Prevents the tracking of chemical contamination outside of the designated handling area.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol provides a logical workflow for the safe handling of this compound, from preparation to the immediate post-handling procedures.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection and prevent cross-contamination.
Caption: PPE Donning Sequence
Handling the Compound
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat. Minimize the creation of dust.[5]
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Immediate Clean-up: After handling, decontaminate all surfaces in the fume hood with an appropriate cleaning agent.
Doffing PPE: A Critical Decontamination Step
The removal of PPE must be done in a way that prevents contamination of the skin and clothing.
Caption: PPE Doffing Sequence
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and all associated materials is essential to prevent environmental contamination.
-
Chemical Waste: All unused solid material and solutions should be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, shoe covers, weigh boats, and paper towels, must be disposed of as hazardous waste.[3] Do not place these items in the regular trash.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11]
By adhering to these detailed protocols, you can confidently handle this compound, ensuring your safety and the integrity of your research.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- ECHEMI. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (n.d.). Safety Data Sheet: 8-Methylquinoline.
- Oakwood Products, Inc. (2009, September 26). 8-Methylquinoline - Safety Data Sheet.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- C/D/N Isotopes Inc. (n.d.). Methyl-d3-amine HCl Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
